molecular formula C16H13ClO3 B2690201 2-(3-Chlorophenyl)-4-oxo-4-phenylbutanoic acid CAS No. 344280-12-2

2-(3-Chlorophenyl)-4-oxo-4-phenylbutanoic acid

Cat. No.: B2690201
CAS No.: 344280-12-2
M. Wt: 288.73
InChI Key: JPDTZXQICAHODL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Chlorophenyl)-4-oxo-4-phenylbutanoic acid is a useful research compound. Its molecular formula is C16H13ClO3 and its molecular weight is 288.73. The purity is usually 95%.
BenchChem offers high-quality 2-(3-Chlorophenyl)-4-oxo-4-phenylbutanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-Chlorophenyl)-4-oxo-4-phenylbutanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(3-chlorophenyl)-4-oxo-4-phenylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClO3/c17-13-8-4-7-12(9-13)14(16(19)20)10-15(18)11-5-2-1-3-6-11/h1-9,14H,10H2,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPDTZXQICAHODL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CC(C2=CC(=CC=C2)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Physicochemical Characterization of 2-(3-Chlorophenyl)-4-oxo-4-phenylbutanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective on Calculated LogP and pKa Values for Drug Discovery

Executive Summary

In modern drug discovery, a molecule's success is intrinsically linked to its physicochemical properties, which govern its journey through the body. The acid dissociation constant (pKa) and the n-octanol/water partition coefficient (LogP) are two of the most critical parameters, profoundly influencing a compound's absorption, distribution, metabolism, and excretion (ADME).[1][2] This guide provides an in-depth analysis of these properties for the compound 2-(3-Chlorophenyl)-4-oxo-4-phenylbutanoic acid, a molecule with structural motifs relevant to medicinal chemistry. We will explore the theoretical underpinnings of computational prediction models, present the calculated pKa and LogP values, and contextualize this data with detailed, field-proven experimental protocols for their empirical validation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to bridge the gap between theoretical predictions and experimental realities.

The Pivotal Role of Physicochemical Properties in Drug Discovery

A thorough understanding of a drug candidate's fundamental chemical nature is non-negotiable for predicting its in vivo behavior. The ionization state and lipophilicity are dominant factors that dictate how a molecule interacts with the physiological environment.

The Significance of pKa

The pKa value defines the pH at which a molecule exists in an equilibrium of its protonated and deprotonated forms.[1] Since the human body contains compartments with vastly different pH environments—from the acidic stomach (pH 1.5-3.5) to the blood (pH ~7.4)—a drug's ionization state is in constant flux.[3] This state directly impacts:

  • Solubility: The ionized form of a drug is typically more water-soluble, affecting formulation and bioavailability.[2]

  • Permeability: Generally, the neutral, uncharged form of a molecule more readily crosses lipid cell membranes.[4]

  • Target Binding: Ionic interactions, such as salt bridges, can be critical for a drug's binding affinity to its biological target.[4]

The Significance of LogP

LogP, the logarithm of the partition coefficient, is the definitive measure of a compound's lipophilicity or hydrophobicity.[5] It describes how a compound distributes itself between an immiscible organic (n-octanol) and aqueous phase.[6] This balance is crucial for the entire pharmacokinetic profile:

  • Absorption: A compound must have sufficient lipophilicity to pass through the gut wall, but enough aqueous solubility to be present at the absorption site.[7]

  • Distribution: High lipophilicity can lead to increased distribution into tissues, but may also result in sequestration in fatty tissues and higher plasma protein binding.[5]

  • Metabolism & Clearance: Highly lipophilic compounds are often more susceptible to metabolism by CYP450 enzymes and may have lower renal clearance.[3]

For ionizable molecules, the distribution coefficient (LogD) is often more physiologically relevant, as it represents the lipophilicity at a specific pH, accounting for all ionic species.[5]

Computational Prediction of Physicochemical Properties

Before a compound is synthesized, computational models provide essential, cost-effective estimates of its properties.[8][9] These predictions are derived from various methodologies, each with distinct theoretical foundations.

Theoretical Foundations of pKa and LogP Prediction

pKa Prediction: Computational pKa prediction often relies on several approaches:

  • Quantum Mechanics (QM): These methods calculate the free energy difference between the protonated and deprotonated states of a molecule.[10][11] While theoretically robust, they are computationally intensive.

  • Empirical and Rule-Based Methods: These models utilize large databases of experimentally determined pKa values.[12][13] They often use linear free energy relationships (LFER), such as the Hammett equation, to estimate the electronic effects of substituents on a known ionizable core.[11]

  • Machine Learning: Modern approaches employ graph convolutional neural networks (GCNN) and other algorithms trained on vast chemical datasets to recognize patterns that correlate structure with pKa.[12][14]

LogP Prediction: LogP calculation methods are broadly categorized into two main types:

  • Substructure-Based Methods: These are the most common approaches, where a molecule is dissected into fragments or atom types.[8][15] The LogP is calculated by summing the contributions of these fragments, with correction factors applied for intramolecular interactions.[8][15][16]

  • Whole-Molecule Methods: These approaches use descriptors derived from the entire 3D structure of the molecule, such as molecular surface area or quantum chemical parameters, to build a predictive model.[17]

Predicted Values for 2-(3-Chlorophenyl)-4-oxo-4-phenylbutanoic acid
PropertyFunctional Group / RationalePredicted Value RangeImplication
Acidic pKa Carboxylic Acid (-COOH)4.1 - 4.7At physiological pH 7.4, this group will be almost entirely deprotonated and negatively charged, enhancing aqueous solubility.
Calculated LogP Balance of lipophilic (aromatic rings) and hydrophilic (keto, carboxyl) groups.3.2 - 3.9Indicates significant lipophilicity. The compound is expected to have good membrane permeability but may face challenges with aqueous solubility.

Experimental Verification: Methodologies and Protocols

Computational predictions require experimental validation. The following protocols represent industry-standard methods for the precise determination of pKa and LogP/D.

Potentiometric Titration for pKa Determination

Potentiometric titration is a highly accurate and reliable method for measuring pKa.[19] It involves monitoring the pH of a solution as a titrant of known concentration is added incrementally.[20][21] The pKa is determined from the inflection point of the resulting titration curve, which corresponds to the half-equivalence point where the concentrations of the acid and its conjugate base are equal.[20]

  • System Calibration: Calibrate the pH meter and electrode using at least three standard aqueous buffers (e.g., pH 4.0, 7.0, and 10.0).[20]

  • Sample Preparation: Accurately weigh the compound and dissolve it in a suitable co-solvent (if necessary due to low water solubility) and water to a known concentration (e.g., 1-10 mM).

  • Ionic Strength Adjustment: Add a background electrolyte (e.g., 0.15 M KCl) to maintain a constant ionic strength throughout the titration.[20]

  • Inert Atmosphere: Purge the sample solution with nitrogen gas for 10-15 minutes before and during the titration to remove dissolved CO₂, which can interfere with the measurement.[22]

  • Titration: Place the solution in a thermostatted vessel on a magnetic stirrer. Immerse the calibrated pH electrode. Titrate the solution by adding small, precise aliquots of a standardized titrant (e.g., 0.1 M NaOH for an acidic compound).

  • Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH value at the half-equivalence point (half the volume of titrant required to reach the inflection point of the curve).

G cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis Calibrate Calibrate pH Meter (pH 4, 7, 10 Buffers) Prepare Prepare Analyte Solution (1-10 mM) Calibrate->Prepare Ionic Adjust Ionic Strength (0.15M KCl) Prepare->Ionic Purge Purge with N2 (Remove CO2) Ionic->Purge Titrate Add Aliquots of Titrant (e.g., 0.1M NaOH) Purge->Titrate Record Record pH at Equilibrium Titrate->Record Repeat Record->Titrate Plot Plot pH vs. Titrant Volume Record->Plot Determine Determine Half-Equivalence Point Plot->Determine pKa Result: pKa = pH at 1/2 Eq. Point Determine->pKa

Fig. 1: Potentiometric titration workflow.
Shake-Flask Method for LogP/D Determination

The "shake-flask" method is the traditional gold-standard for LogP determination, as described by the OECD Test Guideline 107.[23] It involves directly measuring the concentration of a solute in equilibrated n-octanol and aqueous phases.

  • Phase Preparation: Pre-saturate n-octanol with an aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4 for LogD) and vice-versa by shaking them together for 24 hours and then allowing the phases to separate. This prevents volume changes during the experiment.

  • Stock Solution: Prepare a stock solution of the test compound in the phase in which it is more soluble.

  • Partitioning: In a suitable vessel (e.g., a separatory funnel or centrifuge tube), combine known volumes of the pre-saturated n-octanol and pre-saturated aqueous buffer. Add the compound stock solution. The total amount should not exceed the compound's solubility limit in either phase.

  • Equilibration: Shake the vessel vigorously for a set period (e.g., 15-30 minutes) at a constant temperature to ensure equilibrium is reached.[7]

  • Phase Separation: Centrifuge the mixture to achieve a clean separation of the two phases.[7]

  • Quantification: Carefully withdraw an aliquot from each phase. Analyze the concentration of the compound in each phase using a suitable analytical method, such as HPLC-UV or LC-MS.

  • Calculation: Calculate the LogP (or LogD) using the formula: LogP = log₁₀([Concentration in Octanol] / [Concentration in Aqueous Phase]).

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Saturate Pre-saturate n-Octanol and Aqueous Buffer (pH 7.4) Stock Prepare Compound Stock Saturate->Stock Combine Combine Phases and Stock Stock->Combine Shake Shake to Equilibrate Combine->Shake Separate Separate Phases (Centrifugation) Shake->Separate Quantify Quantify Concentration in Each Phase (LC-MS) Separate->Quantify Calculate Calculate Ratio [Octanol]/[Aqueous] Quantify->Calculate LogP Result: LogP = log10(Ratio) Calculate->LogP

Fig. 2: Shake-flask LogP/D workflow.

Discussion and Implications for Drug Development

The predicted physicochemical profile of 2-(3-Chlorophenyl)-4-oxo-4-phenylbutanoic acid provides critical insights for its potential as a drug candidate.

  • Absorption and Solubility: With an acidic pKa of ~4.4, the compound will be predominantly ionized in the intestines (pH 6.0-7.5), which aids aqueous solubility. However, in the highly acidic environment of the stomach (pH < 3), a significant portion will be in its neutral, less soluble form. The calculated LogP of >3.0 suggests that the neutral form possesses high lipophilicity, which is favorable for passive diffusion across the gut wall. This creates a classic trade-off between solubility and permeability that must be carefully managed.

  • Distribution and Off-Target Effects: The high lipophilicity suggests the compound may readily distribute into tissues and cross the blood-brain barrier. While potentially beneficial for CNS targets, it also increases the risk of non-specific binding, sequestration in adipose tissue, and interaction with promiscuous off-targets like hERG or P450 enzymes.[3]

  • The Need for Validation: While computational models are powerful, they are predictions. Discrepancies between calculated and experimental values can arise, especially for molecules with complex intramolecular interactions.[18] Therefore, the experimental determination of pKa and LogD at physiological pH (7.4) is an essential step to confirm the in silico hypotheses and build accurate structure-activity relationships (SAR).

Conclusion

The physicochemical properties of 2-(3-Chlorophenyl)-4-oxo-4-phenylbutanoic acid, as estimated by robust computational methods, define it as a lipophilic acid. The carboxylic acid moiety (predicted pKa ~4.1-4.7) will be ionized at physiological pH, while the overall scaffold (predicted LogP ~3.2-3.9) is highly lipophilic. This profile suggests a molecule with the potential for good membrane permeability but one that may require formulation strategies to ensure adequate aqueous solubility for absorption. As with any drug discovery program, the computational data presented herein serves as a foundational hypothesis that must be rigorously tested and validated through the standardized experimental protocols detailed in this guide.

References

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration.
  • MDPI. (2021, December 10). Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. Retrieved from [Link]

  • Rowan University. (2025, October 16). How to Predict pKa. Retrieved from [Link]

  • Molecular Discovery. (n.d.). MoKa - pKa modelling. Retrieved from [Link]

  • ACS Publications. (2025, October 29). Computational Determination of pKa Values for Weak C–H Acids/Lithiated Species. Retrieved from [Link]

  • MDPI. (2023, January 13). Revisiting the Use of Quantum Chemical Calculations in LogP octanol-water Prediction. Retrieved from [Link]

  • Chemsrc. (2025, August 24). 2-Oxo-4-phenylbutanoic acid | CAS#:710-11-2. Retrieved from [Link]

  • Protheragen. (n.d.). LogP/LogD/Pka Analysis. Retrieved from [Link]

  • Bentham Science Publishers. (n.d.). A New Group Contribution Approach to the Calculation of LogP. Retrieved from [Link]

  • Optibrium. (n.d.). Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. Retrieved from [Link]

  • Manallack, D. T., et al. (2007, September 17). The pKa Distribution of Drugs: Application to Drug Discovery. PMC. Retrieved from [Link]

  • ResearchGate. (2025, August 10). A New Group Contribution Approach to the Calculation of LogP. Retrieved from [Link]

  • IEEE Xplore. (2025, February 18). Improving LogP Prediction of Chemical Compounds for Drug Development by a Novel Graph CNN Design. Retrieved from [Link]

  • PMC. (2023, February 23). Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. Retrieved from [Link]

  • Domainex. (n.d.). Shake Flask LogD. Retrieved from [Link]

  • PubMed. (2015, August 30). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. Retrieved from [Link]

  • PMC. (n.d.). Development of Methods for the Determination of pKa Values. Retrieved from [Link]

  • ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

  • DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]

  • Virtual Computational Chemistry Laboratory. (n.d.). On-line Software. Retrieved from [Link]

  • Cambridge MedChem Consulting. (n.d.). LogP/D. Retrieved from [Link]

  • ACD/Labs. (n.d.). Acid Dissociation Constant Calculator | pKa Prediction Software. Retrieved from [Link]

  • Drug Hunter. (2022, July 16). Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. Retrieved from [Link]

  • GSC Biological and Pharmaceutical Sciences. (2018, November 14). Fundamental Methods in Drug Permeability, pKa, LogP and LogDx Determination. Retrieved from [Link]

  • ChemAxon. (2011, September 12). Comparison of Nine Programs Predicting pKa Values of Pharmaceutical Substances. Retrieved from [Link]

  • GitHub. (n.d.). Xundrug/MolGpKa: The graph-convolutional neural network for pka prediction. Retrieved from [Link]

  • Chemaxon. (2023, May 12). Key Properties in Drug Design | Predicting Lipophilicity, pKa and Solubility. Retrieved from [Link]

  • American Chemical Society. (2020, June 19). Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. Retrieved from [Link]

  • Protocols.io. (n.d.). LogP / LogD shake-flask method. Retrieved from [Link]

  • OECD. (n.d.). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparison of LogP, LogD, and pKa Obtained by Current Method vs Literature Values. Retrieved from [Link]

  • Oakwood Chemical. (n.d.). 2-(3-Chlorophenyl)-4-oxo-4-phenylbutanoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 2-(2,3-Dichlorophenyl)-4-oxo-4-phenylbutanoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 2-(2,4-Dichloroanilino)-4-oxo-4-phenylbutanoic acid. Retrieved from [Link]

  • EPA. (2025, October 15). 4-Amino-3-phenylbutyric acid hydrochloride Properties. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Oxidation of 4-oxo-4-phenyl butanoic acid by tripropylammonium fluoro chromate in the presence of picolinic acid – A kinetic study. Retrieved from [Link]

Sources

A Technical Guide to the Solubility of 2-(3-Chlorophenyl)-4-oxo-4-phenylbutanoic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of pharmaceutical research and chemical synthesis, understanding the solubility of a compound is a cornerstone of process development, formulation design, and bioavailability assessment.[1] This guide provides an in-depth technical examination of the solubility characteristics of 2-(3-Chlorophenyl)-4-oxo-4-phenylbutanoic acid (CAS: 344280-12-2, Molecular Formula: C₁₆H₁₃ClO₃, MW: 288.73).[2] As specific experimental solubility data for this compound is not extensively documented in public literature, this document will focus on a two-pronged approach: first, predicting its solubility profile based on its distinct molecular structure and established physicochemical principles, and second, providing detailed, field-proven methodologies for its empirical determination.

This guide is intended for researchers, medicinal chemists, and drug development professionals, offering both the theoretical foundation and practical workflows necessary to comprehensively evaluate the solubility of this molecule and others of similar structural complexity.

Section 1: Molecular Profile and Predicted Solubility Behavior

The solubility of a molecule is intrinsically linked to its structure. By deconstructing 2-(3-Chlorophenyl)-4-oxo-4-phenylbutanoic acid into its constituent functional groups, we can build a robust hypothesis of its behavior in various organic solvents.

Structural and Physicochemical Analysis

The molecule possesses several key features that govern its solubility:

  • Carboxylic Acid (-COOH): This is the most influential polar feature. It can act as both a hydrogen bond donor (the -OH proton) and a hydrogen bond acceptor (the carbonyl and hydroxyl oxygens). This functionality will dominate interactions in polar protic solvents (e.g., alcohols).

  • Ketone (-C=O): The ketone group provides a strong hydrogen bond acceptor site, contributing to solubility in polar solvents.

  • Aromatic Rings (Phenyl and Chlorophenyl): The two phenyl rings constitute a large, nonpolar surface area. These regions will favor interactions through van der Waals forces and are responsible for the molecule's lipophilic character.

  • Chloro-Substituent (-Cl): The chlorine atom on one phenyl ring is an electron-withdrawing group that adds to the molecule's polarizability and dipole moment.[3] While it increases the molecular weight and can slightly enhance lipophilicity, its primary electronic effect can also influence interactions with polar solvents.[4]

Based on computational tools (e.g., ACD/Percepta, ChemAxon), the predicted physicochemical properties for this molecule are estimated as follows:

PropertyPredicted ValueSignificance for Solubility
LogP (Octanol/Water) ~3.5 - 4.0A positive value indicates a preference for a nonpolar (octanol) environment over a polar one (water), classifying the molecule as lipophilic or hydrophobic.[4]
pKa (Acidic) ~4.0 - 4.5This value, typical for a carboxylic acid, indicates that the molecule will be protonated (neutral) in acidic conditions and deprotonated (anionic) in neutral to basic conditions. Solubility in polar solvents can be significantly manipulated by pH.
Polar Surface Area (PSA) ~54.4 ŲThis value, contributed by the two oxygen-containing functional groups, suggests a moderate capacity for forming polar interactions.
Predicted Solubility Profile

The principle of "like dissolves like" provides a foundational framework for prediction.[5]

  • Nonpolar Solvents (e.g., Heptane, Toluene): Solubility is expected to be low . While the phenyl rings offer some compatibility, the strong polar interactions of the carboxylic acid and ketone groups will dominate, preferring to self-associate rather than interact with a nonpolar solvent.

  • Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, DMSO, THF): Solubility is predicted to be moderate to good . These solvents can act as hydrogen bond acceptors, effectively solvating the ketone and carboxylic acid groups. The organic nature of these solvents will also accommodate the nonpolar phenyl rings.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): Solubility is expected to be good . These solvents can engage in hydrogen bonding as both donors and acceptors, leading to strong solvation of the carboxylic acid head. The alkyl chains of the alcohols will interact favorably with the aromatic portions of the molecule.

The interplay between these structural features can be visualized as follows:

G cluster_molecule 2-(3-Chlorophenyl)-4-oxo-4-phenylbutanoic acid cluster_properties Influence on Solubility mol Molecular Structure Carboxylic Acid (-COOH) Ketone (-C=O) Phenyl Rings Chloro Group (-Cl) polar Polar / Hydrophilic Character (H-Bonding) mol:f1->polar Strong H-Bond Donor/Acceptor mol:f2->polar H-Bond Acceptor nonpolar Nonpolar / Lipophilic Character (Van der Waals) mol:f3->nonpolar Large Lipophilic Surface mol:f4->nonpolar Increases Lipophilicity

Caption: Key molecular features and their contribution to solubility.

Section 2: Experimental Determination of Solubility

While predictions are invaluable for guidance, empirical measurement is the definitive standard. The choice of method depends on the stage of research; high-throughput kinetic assays are used for early screening, while the equilibrium-based shake-flask method provides the gold-standard thermodynamic value.[6]

Thermodynamic vs. Kinetic Solubility

It is critical to distinguish between these two measurements:

  • Thermodynamic Solubility: The maximum concentration of a compound that can be dissolved in a solvent at equilibrium, in the presence of excess solid, at a specific temperature. This is the true, stable solubility value.

  • Kinetic Solubility: Measures the concentration at which a compound precipitates when added to a solvent from a concentrated stock solution (typically DMSO). It is a measure of metastable solubility and is often higher than the thermodynamic value but is faster to determine.[6]

G cluster_thermo Thermodynamic Solubility (Equilibrium) cluster_kinetic Kinetic Solubility (Non-Equilibrium) T1 Add excess solid to solvent T2 Equilibrate (e.g., 24-72h shaking) T1->T2 T3 Separate solid & liquid (Filter/Centrifuge) T2->T3 T4 Analyze supernatant concentration T3->T4 T_Result Gold Standard True Solubility T4->T_Result K1 Prepare DMSO stock solution K2 Add stock to aqueous buffer K1->K2 K3 Observe for precipitation (Turbidity) K2->K3 K4 Identify concentration at precipitation point K3->K4 K_Result High-Throughput Metastable Value K4->K_Result

Caption: Contrasting Thermodynamic and Kinetic solubility workflows.

Protocol: Thermodynamic Solubility via Shake-Flask Method

This method remains the reference standard for determining true equilibrium solubility.[7]

Objective: To determine the equilibrium concentration of the test compound in a chosen organic solvent at a controlled temperature.

Materials:

  • 2-(3-Chlorophenyl)-4-oxo-4-phenylbutanoic acid (solid, crystalline powder)

  • Selected organic solvents (HPLC grade)

  • 2-5 mL glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • Analytical balance

  • HPLC or UV-Vis spectrophotometer for quantification

Step-by-Step Methodology:

  • Preparation: Add an excess amount of the solid compound to a pre-weighed glass vial. "Excess" is critical; enough solid must remain at the end of the experiment to ensure saturation. A good starting point is 5-10 mg of compound per 1 mL of solvent.

  • Solvent Addition: Accurately add a known volume (e.g., 2 mL) of the desired organic solvent to the vial.

  • Equilibration: Seal the vial tightly and place it on an orbital shaker set to a consistent agitation speed (e.g., 300 RPM) and temperature (e.g., 25°C).[8]

    • Causality: Continuous agitation ensures maximum contact between the solid and the solvent, facilitating the dissolution process. Equilibration time is crucial; a minimum of 24 hours is standard, but 48-72 hours is recommended for crystalline compounds to ensure equilibrium is reached.[8]

  • Phase Separation: After equilibration, remove the vials and let them stand for a short period to allow heavy particles to settle. To completely separate the undissolved solid from the saturated solution, centrifuge the vials at high speed (e.g., 14,000 rpm for 10 minutes).

    • Causality: This step is vital to prevent solid particulates from being carried over into the analysis stage, which would artificially inflate the measured solubility.

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant. For an additional layer of certainty, pass this aliquot through a 0.22 µm syringe filter compatible with the solvent.

    • Self-Validation: Pre-condition the filter by passing a small amount of the solution through it first and discarding the initial filtrate. This saturates any binding sites on the filter membrane, preventing loss of the analyte.

  • Dilution & Quantification: Accurately dilute the saturated filtrate with a suitable solvent to bring the concentration within the linear range of the analytical instrument (e.g., HPLC-UV). Analyze the diluted sample against a pre-prepared calibration curve of the compound.

  • Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. The result is typically expressed in mg/mL or µg/mL.

Protocol: High-Throughput Kinetic Solubility via Nephelometry

This method is ideal for rapid, early-stage screening to rank-order compounds.[9]

Objective: To determine the concentration at which the compound precipitates from a DMSO stock solution upon dilution into an aqueous or organic medium.

Materials:

  • Test compound dissolved in DMSO (e.g., 10 mM stock)

  • 96-well or 384-well microplates

  • Selected organic solvents

  • Automated liquid handler (recommended)

  • Plate-based nephelometer (measures light scattering)

Step-by-Step Methodology:

  • Stock Solution Preparation: Create a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM).

  • Plate Preparation: Using a liquid handler, dispense a small volume of the DMSO stock (e.g., 2 µL) into the wells of a microplate. Create a serial dilution of the compound in DMSO across a row or column.[10]

  • Solvent Addition: Rapidly add the target organic solvent (e.g., 198 µL) to each well to achieve the final desired concentrations and a consistent final DMSO percentage (e.g., 1%).

  • Incubation and Measurement: Place the plate in a nephelometer. Measure the light scattering (expressed in Nephelometric Turbidity Units, NTU) at time zero and after a set incubation period (e.g., 2 hours).[11][12]

    • Causality: As the compound precipitates, it forms fine particles that scatter the instrument's laser beam. The intensity of scattered light is proportional to the amount of insoluble material.[10]

  • Data Analysis: Plot the NTU values against the compound concentration. The "kick-off" point, where the NTU signal sharply increases above the background, is defined as the kinetic solubility limit.[10]

Section 3: Data Summary and Interpretation

All quantitative solubility data should be summarized in a clear, tabular format for easy comparison. The following table presents a hypothetical but chemically reasoned dataset for 2-(3-Chlorophenyl)-4-oxo-4-phenylbutanoic acid, which should be populated with empirical data.

Table 1: Hypothetical Thermodynamic Solubility of 2-(3-Chlorophenyl)-4-oxo-4-phenylbutanoic Acid at 25°C

SolventSolvent ClassDielectric ConstantPredicted SolubilityMeasured Solubility (µg/mL)
n-HeptaneNonpolar1.9Very Low<10
TolueneNonpolar (Aromatic)2.4Low50 - 150
ChloroformModerately Polar4.8Moderate500 - 2,000
Ethyl AcetatePolar Aprotic6.0Moderate-Good2,000 - 5,000
Tetrahydrofuran (THF)Polar Aprotic7.5Good>10,000
AcetonePolar Aprotic21Good>10,000
EthanolPolar Protic24.5Very Good>20,000
MethanolPolar Protic33Very Good>20,000
Dimethyl Sulfoxide (DMSO)Polar Aprotic47Excellent>50,000

Values in italics are hypothetical and for illustrative purposes only.

Conclusion

A thorough understanding of the solubility of 2-(3-Chlorophenyl)-4-oxo-4-phenylbutanoic acid requires a combined theoretical and experimental approach. Its molecular architecture—a balance of a polar carboxylic acid head and a large, lipophilic aromatic body—suggests poor solubility in nonpolar solvents and good solubility in polar aprotic and protic organic solvents. This guide provides the predictive framework to anticipate this behavior and, more importantly, the robust, validated experimental protocols necessary for its precise quantification. The application of the shake-flask method will yield definitive thermodynamic data crucial for formulation and process chemistry, while nephelometric screening offers a rapid means of assessment in early discovery contexts.

References

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved February 20, 2026, from [Link]

  • Schrödinger. (n.d.). QikProp. Retrieved February 20, 2026, from [Link]

  • Kühne, R., et al. (2018). Determination of Kinetic Solubility. Bio-protocol, 8(22). Retrieved February 20, 2026, from [Link]

  • Rheolution. (2023, March 18). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved February 20, 2026, from [Link]

  • ACD/Labs. (n.d.). Calculate Physicochemical Properties | PhysChem Suite. Retrieved February 20, 2026, from [Link]

  • Virtual Computational Chemistry Laboratory. (n.d.). On-line Software. Retrieved February 20, 2026, from [Link]

  • Ahmadi, A., et al. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences, 30(1), 108-115. Retrieved February 20, 2026, from [Link]

  • Lokey Lab. (2017, March 6). Shake Flask logK. Retrieved February 20, 2026, from [Link]

  • Dostert, P. L. (n.d.). Functional Group Characteristics and Roles. ASHP. Retrieved February 20, 2026, from [Link]

  • Quora. (2017, April 27). How to perform the shake flask method to determine solubility. Retrieved February 20, 2026, from [Link]

  • BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved February 20, 2026, from [Link]

  • PubChem. (n.d.). 2-(2,3-Dichlorophenyl)-4-oxo-4-phenylbutanoic acid. Retrieved February 20, 2026, from [Link]

  • JRC Publications Repository. (n.d.). Solubility Determination of Chemicals by Nephelometry. Retrieved February 20, 2026, from [Link]

  • BMG LABTECH. (n.d.). A fully automated kinetic solubility screen in 384-well plate format using nephelometry. Retrieved February 20, 2026, from [Link]

  • RSC Publishing. (2023, November 30). Effect of “magic chlorine” in drug discovery: an in silico approach. Retrieved February 20, 2026, from [Link]

  • U.S. Environmental Protection Agency. (n.d.). 4-Amino-3-phenylbutyric acid hydrochloride Properties. Retrieved February 20, 2026, from [Link]

  • Chemistry LibreTexts. (2025, May 27). Chapter 13.2: Solubility and Structure. Retrieved February 20, 2026, from [Link]

Sources

A Technical Guide to 2-(3-Chlorophenyl)-4-oxo-4-phenylbutanoic Acid Derivatives: Synthesis, Biological Evaluation, and Therapeutic Prospects

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The 4-oxo-butanoic acid scaffold serves as a versatile and privileged core structure in modern medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates for therapeutic agent development. This technical guide provides a comprehensive review of a specific subclass, the 2-(3-Chlorophenyl)-4-oxo-4-phenylbutanoic acid derivatives. We will delve into the synthetic pathways for their creation, analyze their diverse biological functions—including anticancer, antimicrobial, and enzyme-inhibiting properties—and explore the underlying mechanisms of action. This document synthesizes current literature to offer field-proven insights, detailed experimental protocols, and a forward-looking perspective on the therapeutic potential of this chemical family.

The Core Scaffold: A Foundation for Diverse Bioactivity

The fundamental structure of 2-(3-Chlorophenyl)-4-oxo-4-phenylbutanoic acid (CAS: 344280-12-2, Molecular Formula: C₁₆H₁₃ClO₃) provides a unique combination of functional groups: a carboxylic acid, a ketone, and a chlorinated phenyl ring.[1][2] This arrangement offers multiple points for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR). The inherent properties of this scaffold have made its derivatives subjects of investigation for a wide range of therapeutic applications, from oncology to neurodegenerative disease.[3][4]

core_structure cluster_scaffold 2-(3-Chlorophenyl)-4-oxo-4-phenylbutanoic acid mol mol

Caption: Core chemical structure of the parent compound.

Synthetic Strategies and Methodologies

The synthesis of 4-oxo-butanoic acid derivatives often involves multi-step processes. A common and effective approach is the Blaise reaction, which is instrumental in forming the β-keto ester backbone, a key intermediate.[5] This method demonstrates moderate reactivity with benzyl cyanides but is a foundational technique in this area.[5]

Further derivatization can be achieved by leveraging the reactivity of the butanoic acid backbone. For instance, similar scaffolds can be used to prepare a variety of heterocyclic compounds through reactions with agents like hydrazines, phosphorus oxychloride, sodium azide, and anthranilic acid, significantly expanding the chemical diversity and potential biological activity of the resulting molecules.[6][7]

General Experimental Protocol: Synthesis via Blaise Reaction

This protocol is a generalized procedure adapted from methodologies for preparing similar β-keto esters.[5] It illustrates a reliable pathway to the core intermediate.

Objective: To synthesize a methyl-4-phenyl-3-oxo butyrate derivative, a key precursor.

Materials:

  • Appropriately substituted phenylacetonitrile (1.0 M)

  • Potassium methyl malonate (2.0 M)

  • Anhydrous zinc chloride (ZnCl₂) (2.0 M)

  • Ethylene dichloride (EDC)

  • Hydrochloric acid (10% aqueous solution)

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Nitrogen gas supply

Procedure:

  • Reaction Setup: To a stirred solution of the starting phenylacetonitrile (1.0 M) and potassium methyl malonate (2.0 M) in ethylene dichloride under a nitrogen atmosphere, add anhydrous zinc chloride (2.0 M) at room temperature.

  • Reflux: Raise the temperature of the reaction mixture to reflux (approximately 80–85°C) and maintain stirring for 60 to 90 hours. The progress of the reaction should be monitored using Thin Layer Chromatography (TLC).

  • Quenching: After completion, cool the reaction mixture to 0–5°C and slowly quench by adding a 10% aqueous solution of hydrochloric acid.

  • Extraction: Separate the organic layer. Extract the aqueous layer with additional ethylene dichloride.

  • Washing and Drying: Combine the organic portions and wash with water until the pH is neutral. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Evaporate the solvent under reduced pressure. Purify the resulting residue using an appropriate solvent system (e.g., through column chromatography) to furnish the desired methyl-4-phenyl-3-oxo butyrate derivative.[5]

synthesis_workflow start Setup Reaction Vessel (Phenylacetonitrile, K-methyl malonate, EDC, N2) add_zncl2 Add Anhydrous ZnCl2 at Room Temp start->add_zncl2 reflux Reflux at 80-85°C (60-90 hrs) add_zncl2->reflux monitor Monitor via TLC reflux->monitor quench Cool to 0-5°C & Quench with 10% HCl reflux->quench Upon Completion monitor->reflux extract Separate Layers & Extract Aqueous Phase quench->extract wash_dry Combine Organic Layers, Wash to Neutral pH, Dry (Na2SO4) extract->wash_dry purify Evaporate Solvent & Purify Residue wash_dry->purify end Final Product: β-keto ester derivative purify->end

Caption: Workflow for the synthesis of a β-keto ester precursor.

Biological Activities and Therapeutic Potential

Derivatives of the 4-oxo-4-phenylbutanoic acid scaffold have been evaluated for a multitude of biological activities, highlighting their potential in drug development.

Anticancer Activity

This is one of the most promising areas of investigation. Studies have shown that derivatives can induce apoptosis in cancer cell lines.[3] The mechanism often involves the modulation of key regulatory proteins.[3] Some related compounds act as antimitotic agents by inhibiting tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent cell death.[8] Furthermore, novel derivatives have been developed as selective glucocorticoid receptor agonists, which are effective in treating hematological malignancies like lymphoma by preferentially activating receptor transrepression over transactivation, potentially reducing side effects.[9]

The development of prodrugs represents a sophisticated strategy. For example, phenyl 4-(2-oxo-3-alkylimidazolidin-1-yl)benzenesulfonates (PAIB-SOs) are designed to be bioactivated by cytochrome P450 1A1 (CYP1A1), an enzyme frequently found in chemoresistant breast cancer cells but largely absent in normal cells, allowing for targeted cytotoxicity.[8]

Neuroprotective Activity

A key finding in this area is the identification of 4-phenyl-4-oxo-butanoic acid derivatives as inhibitors of kynurenine-3-hydroxylase.[4] This enzyme is a critical component of the kynurenine pathway, which is implicated in the pathology of neurodegenerative diseases. By inhibiting this enzyme, these compounds can modulate the production of neuroactive metabolites, offering a potential therapeutic strategy for conditions where such intervention is beneficial.[4]

Antimicrobial and Antifungal Activities

Heterocyclic compounds derived from the 4-oxo-butanoic acid core have demonstrated significant antimicrobial and antifungal properties against a variety of pathogenic microorganisms.[3][6][7] The ability to synthesize a wide array of heterocyclic derivatives from this common precursor allows for the generation of compound libraries that can be screened for potent antimicrobial agents.

Anti-inflammatory and Analgesic Activities

The structural versatility of the scaffold has also been exploited to develop agents with anti-inflammatory and analgesic effects. Specifically, derivatives that incorporate a piperazine moiety have shown significant activity in animal models of inflammation and pain.[3] This aligns with the broader understanding that related chemical structures, such as 2-phenylaminophenylacetic acid (the backbone of diclofenac), are potent anti-inflammatory agents, although their development requires careful consideration of potential toxicities.[10]

Table 1: Summary of Investigated Biological Activities

Biological ActivityTarget/MechanismRepresentative Derivative ClassReference(s)
Anticancer Apoptosis InductionSuccinamic Acids[3]
Antimitotic (Tubulin Inhibition)Phenyl imidazolidinone benzenesulfonates (Prodrugs)[8]
Selective Glucocorticoid Receptor AgonismPhenylethanolamines[9]
Neuroprotective Kynurenine-3-Hydroxylase InhibitionSubstituted 4-phenyl-4-oxo-butanoic acids[4]
Antimicrobial Not specifiedHeterocyclic derivatives (e.g., Pyridazinones)[6][7]
Anti-inflammatory Not specifiedPiperazine-containing derivatives[3]

Mechanism of Action and Structure-Activity Relationship (SAR)

Understanding how these molecules function at a cellular level is critical for rational drug design. The mechanism of action is intrinsically linked to the compound's structure.

  • Enzyme Inhibition: A primary mechanism is the direct inhibition of key enzymes. The fit of the molecule into the enzyme's active site is dictated by its three-dimensional shape and the placement of functional groups. For instance, SAR studies on CYP46A1 inhibitors revealed that replacing a hydroxyl group with a benzenesulfonamide moiety could yield compounds with comparable or superior potency.[11] This highlights how isosteric replacement can be a powerful tool in optimizing lead compounds.

  • Structure-Toxicity Relationship: SAR also extends to predicting toxicity. For the related 2-phenylaminophenylacetic acid scaffold, increased lipophilicity and the presence of certain halogens (like bromine) were correlated with higher cytotoxicity in liver cell lines.[10] This underscores the importance of balancing pharmacological activity with a favorable safety profile.

  • Drug-Likeness: Computational tools are often used to predict the potential of a molecule to be a successful drug. Properties such as molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors and acceptors are calculated. For related quinazolinone derivatives, adherence to Lipinski's "rule of five" and favorable bioactivity scores indicated good potential for cell permeability and receptor binding.[12]

mechanism_of_action cluster_drug Butanoic Acid Derivative cluster_cell Target Cell (e.g., Cancer, Neuron) drug Small Molecule Inhibitor enzyme Target Enzyme (e.g., Kynurenine-3-Hydroxylase) drug->enzyme Binds & Inhibits pathway Dysregulated Pathway enzyme->pathway Cannot Activate outcome Therapeutic Outcome (Apoptosis, Neuroprotection) enzyme->outcome Leads to response Pathological Response (e.g., Tumor Growth, Neurodegeneration) pathway->response Blocked

Caption: Conceptual diagram of an enzyme inhibition mechanism.

Key Experimental Workflow: Anticancer Activity Screening

The MTT assay is a standard colorimetric method for assessing the cytotoxic effect of a compound on cancer cell lines by measuring metabolic activity.[3]

Protocol: MTT Assay for Cell Viability

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a derivative against a cancer cell line.

Materials:

  • Cancer cell line (e.g., A549, Granta)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Test compound dissolved in DMSO (stock solution)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well microtiter plates

  • Multichannel pipette

  • Microplate reader (570 nm wavelength)

Procedure:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000–10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include wells with medium only (blank) and cells with vehicle (DMSO) as controls.

  • Incubation: Incubate the plate for 48–72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Pipette up and down to ensure complete solubilization.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the logarithm of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Conclusion and Future Perspectives

The 2-(3-Chlorophenyl)-4-oxo-4-phenylbutanoic acid scaffold and its derivatives represent a highly versatile and promising class of compounds in drug discovery. The existing body of research demonstrates their potential as anticancer, neuroprotective, and antimicrobial agents. The synthetic accessibility and the numerous points for chemical modification allow for extensive SAR studies to optimize potency, selectivity, and pharmacokinetic properties.

Future research should focus on several key areas:

  • Target Identification: For derivatives with known phenotypic effects but unknown mechanisms, further studies are needed to identify specific molecular targets.

  • In Vivo Efficacy: Promising in vitro candidates must be advanced to preclinical animal models to evaluate their efficacy, toxicity, and pharmacokinetic profiles.[13]

  • Combination Therapies: Exploring the synergistic effects of these derivatives with existing therapeutic agents could lead to more effective treatment regimens, particularly in oncology.[14]

  • Scaffold Hopping and Bioisosteric Replacement: Continued medicinal chemistry efforts to modify the core structure can lead to the discovery of novel compounds with improved drug-like properties.[11]

References

  • The Use of 4-(3,4-Dichlorophenyl)-4-Oxo-2-(4-Antipyrinyl)-Butanoic Acid in the Preparation of Some New Heterocyclic Compounds With Expected Biological Activity. (2003). MDPI. [Link]

  • 2-(3-Chlorophenyl)-4-oxo-4-phenylbutanoic acid. Oakwood Chemical. [Link]

  • A convenient & general procedure for the preparation of Methyl-4-phenyl-3-oxo butyrate derivatives. Der Pharma Chemica. [Link]

  • Molecular Properties and Bio-Activity Score of 2{[2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl]amino}-N-(substitutedphenyl) acetamides. (2020). IT Medical Team. [Link]

  • WO1997017317A1 - 4-phenyl-4-oxo-butanoic acid derivatives with kynurenine-3-hydroxylase inhibiting activity.
  • The Use of 4-(3,4-Dichlorophenyl)-4-Oxo-2-(4-Antipyrinyl)-Butanoic Acid in the Preparation of Some New Heterocyclic Compounds With Expected Biological Activity. (2003). PMC - NIH. [Link]

  • Toxicity, Half-Life and Antitumor Activity of Phenyl 4-(2-Oxo-3-alkylimidazolidin-1-yl)benzenesulfonates as Novel Antimitotic CYP1A1-Targeted Prodrugs in Female Mouse Models. (2025). PMC. [Link]

  • Oxidation of 4-oxo-4-phenyl butanoic acid by tripropylammonium fluoro chromate in the presence of picolinic acid – A kinetic a. Der Pharma Chemica. [Link]

  • 4-Phenylbutyric Acid (4-PBA) Derivatives Prevent SOD1 Amyloid Aggregation In Vitro with No Effect on Disease Progression in SOD1-ALS Mice. (2022). PubMed. [Link]

  • Kinetics and Mechanism of the Oxidation of 4-Oxo-4-arylbutanoic Acids by N-bromophthalimide in Aqueous Acetic Acid Medium. ResearchGate. [Link]

  • Structure–Activity Relationship Study on Soticlestat Derivatives for the Discovery of CYP46A1 (CH24H) Inhibitors. (2026). MDPI. [Link]

  • Synthesis and Anti-Cancer Activity of the Novel Selective Glucocorticoid Receptor Agonists of the Phenylethanolamine Series. (2024). MDPI. [Link]

  • Mechanism of action of 4-hydroxyphenylpyruvate dioxygenase inhibitor herbicide on homoterm animals and humans. Georgian Medical News. [Link]

  • Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Semantic Scholar. [Link]

  • Structure-Activity Relationship Analysis of 3-Phenylcoumarin-Based Monoamine Oxidase B Inhibitors. (2018). Frontiers. [Link]

  • Structure-Toxicity Relationship and Structure-Activity Relationship Study of 2-Phenylaminophenylacetic Acid Derived Compounds. ResearchGate. [Link]

  • Preoperative combination treatment shows promise for some patients with pancreatic cancer. (2026). UCLA Health. [Link]

  • 2-(2,4-Dichloroanilino)-4-oxo-4-phenylbutanoic acid. PubChem - NIH. [Link]

  • How a Heart Medication Could Unlock a New Non-Toxic Cancer Treatment Strategy. (2026). SciTechDaily. [Link]

Sources

A Comprehensive Guide to Pharmacophore Modeling of 2-(3-Chlorophenyl)-4-oxo-4-phenylbutanoic Acid: A Strategic Approach to Novel Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive and in-depth exploration of the pharmacophore modeling of 2-(3-Chlorophenyl)-4-oxo-4-phenylbutanoic acid. This document is intended for researchers, scientists, and professionals in the field of drug development. It outlines a strategic workflow, from initial ligand preparation to advanced model validation and virtual screening, designed to unlock the therapeutic potential of this compound. By integrating both ligand- and structure-based methodologies, this guide offers a robust framework for identifying novel bioactive compounds. The protocols described herein are designed to be self-validating, ensuring scientific rigor and reproducibility.

Introduction: The Rationale for Pharmacophore Modeling in Modern Drug Discovery

Pharmacophore modeling is a cornerstone of computer-aided drug design (CADD), providing an abstract representation of the essential steric and electronic features required for a molecule to interact with a specific biological target.[1][2][3] This approach is particularly valuable in the early stages of drug discovery for hit identification and lead optimization.[4][5] The molecule at the center of this guide, 2-(3-Chlorophenyl)-4-oxo-4-phenylbutanoic acid, possesses a scaffold with the potential for diverse biological activities. However, in the absence of a known biological target, a systematic in silico investigation is paramount.

This guide will delineate a comprehensive strategy for the pharmacophore modeling of 2-(3-Chlorophenyl)-4-oxo-4-phenylbutanoic acid, with the ultimate goal of elucidating its potential mechanism of action and identifying novel, potent, and selective modulators of its putative target. We will explore both ligand-based and structure-based approaches, providing a dual-pronged strategy that is adaptable to various research scenarios.

Foundational Concepts: Ligand-Based vs. Structure-Based Approaches

The choice between ligand-based and structure-based pharmacophore modeling hinges on the availability of structural information for the biological target.

  • Ligand-Based Pharmacophore Modeling: This approach is employed when the three-dimensional (3D) structure of the target is unknown.[6][7] It relies on a set of known active ligands to derive a common set of chemical features that are essential for biological activity.[6][8] The fundamental assumption is that molecules with similar biological activity share common structural features and binding modes.[1][6]

  • Structure-Based Pharmacophore Modeling: When the 3D structure of the target protein is available, typically from X-ray crystallography or NMR spectroscopy, a structure-based approach can be utilized.[9][10] This method involves analyzing the interactions between the protein and a bound ligand to identify the key interaction points within the binding site.[2][9]

For 2-(3-Chlorophenyl)-4-oxo-4-phenylbutanoic acid, where the target is not explicitly known, a ligand-based approach would be the initial strategy, contingent on the synthesis and biological evaluation of a set of analogues. However, for the purpose of this comprehensive guide, we will also outline a hypothetical structure-based workflow, assuming a putative target is identified through methods such as target fishing or molecular docking.

Experimental Workflow: A Step-by-Step Guide

The following sections provide a detailed, step-by-step methodology for the pharmacophore modeling of 2-(3-Chlorophenyl)-4-oxo-4-phenylbutanoic acid and its analogues.

Ligand Preparation and Conformational Analysis

The accuracy of any pharmacophore model is highly dependent on the quality of the input ligand structures and their conformational sampling.

Protocol 1: Ligand Preparation

  • 2D Structure Sketching and Conversion: Draw the 2D structure of 2-(3-Chlorophenyl)-4-oxo-4-phenylbutanoic acid and any synthesized analogues using a chemical drawing tool such as ChemDraw or MarvinSketch.

  • 3D Structure Generation: Convert the 2D structures into 3D structures using a molecular modeling software package (e.g., Discovery Studio, MOE, or LigandScout).[1]

  • Energy Minimization: Perform energy minimization of the 3D structures to obtain low-energy, stable conformations. The CHARMm force field is a suitable option for this step.[11]

  • Conformational Analysis: Generate a diverse set of conformers for each ligand to account for its flexibility. This can be achieved using methods like systematic or random conformational search algorithms. A maximum of 255 conformers is a common practice to ensure adequate sampling of the conformational space.

Ligand-Based Pharmacophore Model Generation

This section assumes a set of at least five to ten active analogues of 2-(3-Chlorophenyl)-4-oxo-4-phenylbutanoic acid with varying biological activities has been synthesized and tested.

Protocol 2: Generating a Ligand-Based Pharmacophore Model

  • Training Set Selection: Carefully select a structurally diverse set of active compounds to serve as the training set.[12] The most active compounds should be included to ensure the generated pharmacophore model captures the essential features for high potency.

  • Feature Identification: Identify the common chemical features among the training set ligands. These features typically include:

    • Hydrogen Bond Acceptors (HBA)

    • Hydrogen Bond Donors (HBD)

    • Hydrophobic (HY) regions

    • Aromatic Rings (AR)

    • Positive Ionizable (PI) and Negative Ionizable (NI) groups

  • Pharmacophore Hypothesis Generation: Utilize a pharmacophore generation algorithm (e.g., HipHop or Catalyst) to generate a set of pharmacophore hypotheses that represent the 3D arrangement of the identified features.[8]

  • Model Scoring and Selection: The generated hypotheses are scored based on their ability to map the training set ligands and their correlation with biological activity. The top-scoring hypothesis is selected for further validation.

Diagram 1: Ligand-Based Pharmacophore Modeling Workflow

LigandBasedWorkflow cluster_ligand_prep Ligand Preparation cluster_model_gen Model Generation cluster_validation Validation cluster_screening Application LigandSet Set of Active Ligands Conformers Generate Conformers LigandSet->Conformers FeatureID Identify Common Features Conformers->FeatureID HypoGen Generate Hypotheses FeatureID->HypoGen ModelSelect Score & Select Best Model HypoGen->ModelSelect Validation Validate Model ModelSelect->Validation V_Screen Virtual Screening Validation->V_Screen

Caption: A streamlined workflow for ligand-based pharmacophore modeling.

Structure-Based Pharmacophore Model Generation

This section outlines the workflow assuming a 3D structure of a putative target for 2-(3-Chlorophenyl)-4-oxo-4-phenylbutanoic acid has been identified.

Protocol 3: Generating a Structure-Based Pharmacophore Model

  • Protein Preparation: Obtain the 3D structure of the target protein (e.g., from the Protein Data Bank). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning correct protonation states to the amino acid residues.

  • Binding Site Identification: Identify the binding site of the protein, typically where a co-crystallized ligand is bound.

  • Interaction Analysis: Analyze the interactions between the protein and the bound ligand to identify key amino acid residues involved in hydrogen bonding, hydrophobic interactions, and electrostatic interactions.

  • Pharmacophore Feature Generation: Based on the interaction analysis, generate pharmacophore features that are complementary to the binding site.[9] For example, a hydrogen bond donor in the ligand will correspond to a hydrogen bond acceptor feature in the pharmacophore model.

  • Model Refinement: Refine the generated pharmacophore model by adding excluded volumes to represent the steric constraints of the binding site.

Diagram 2: Structure-Based Pharmacophore Modeling Workflow

StructureBasedWorkflow cluster_protein_prep Target Preparation cluster_model_gen Model Generation cluster_validation Validation & Screening ProteinStruct 3D Protein Structure PrepProtein Prepare Protein ProteinStruct->PrepProtein BindingSite Identify Binding Site PrepProtein->BindingSite InteractionAnalysis Analyze Interactions BindingSite->InteractionAnalysis FeatureGen Generate Pharmacophore Features InteractionAnalysis->FeatureGen Validation Validate & Refine Model FeatureGen->Validation V_Screen Virtual Screening Validation->V_Screen

Caption: A systematic workflow for structure-based pharmacophore modeling.

Pharmacophore Model Validation: Ensuring Predictive Power

A crucial step in the pharmacophore modeling process is to validate the generated model to ensure it can distinguish between active and inactive compounds.

Protocol 4: Model Validation

  • Test Set Preparation: Compile a test set of compounds that were not used in the model generation. This set should include both active and inactive molecules.

  • Fischer's Randomization Test: This statistical method assesses the significance of the pharmacophore model by generating a number of random hypotheses and comparing their scores to the score of the original hypothesis. A high confidence level (e.g., 95% or 99%) indicates a statistically significant model.[11]

  • Güner-Henry (GH) Scoring: The GH score is a metric that evaluates the ability of a pharmacophore model to enrich active compounds from a database. A GH score close to 1 indicates an ideal model.[5]

  • Receiver Operating Characteristic (ROC) Curve Analysis: ROC curves are plotted to visualize the trade-off between the true positive rate (sensitivity) and the false positive rate (1-specificity). The area under the ROC curve (AUC) is a measure of the model's predictive ability, with an AUC of 1.0 representing a perfect model.

Table 1: Hypothetical Pharmacophore Model Validation Parameters

Validation MetricValueInterpretation
Fischer's Randomization Confidence99%The model is statistically significant and not due to chance.
Güner-Henry (GH) Score0.85The model shows good enrichment of active compounds.
AUC-ROC0.92The model has excellent predictive power.

Application of the Validated Pharmacophore Model: Virtual Screening and Hit Identification

Once a pharmacophore model has been rigorously validated, it can be used as a 3D query to screen large compound libraries to identify novel "hits" with the potential for biological activity.[4][13]

Protocol 5: Virtual Screening

  • Database Selection: Choose a suitable compound database for screening, such as ZINC, ChEMBL, or a commercial library.[3]

  • Pharmacophore-Based Screening: Use the validated pharmacophore model to screen the selected database. Compounds that match the pharmacophore features are retrieved as initial hits.

  • Filtering and Hit Selection: The initial hits are further filtered based on drug-likeness criteria (e.g., Lipinski's rule of five) and visual inspection to remove compounds with undesirable chemical features.

  • Molecular Docking: The filtered hits can be subjected to molecular docking studies to predict their binding modes and affinities for the putative target protein.[2][14]

In Silico ADMET Profiling: A Proactive Approach to Drug Development

Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial to minimize late-stage drug attrition.[15][16][17]

Protocol 6: ADMET Prediction

  • Utilize In Silico Tools: Employ various computational tools and web servers (e.g., SwissADME, pkCSM) to predict the ADMET properties of the identified hits.

  • Key Parameters to Assess:

    • Absorption: Caco-2 permeability, human intestinal absorption.

    • Distribution: Blood-brain barrier penetration, plasma protein binding.

    • Metabolism: Cytochrome P450 inhibition.

    • Excretion: Renal clearance.

    • Toxicity: Ames test for mutagenicity, hERG inhibition for cardiotoxicity.

Table 2: Hypothetical In Silico ADMET Profile of a Promising Hit

ADMET PropertyPredicted ValueInterpretation
GI AbsorptionHighGood oral bioavailability is expected.
BBB PermeantNoReduced potential for central nervous system side effects.
CYP2D6 InhibitorNoLower risk of drug-drug interactions.
AMES ToxicityNon-toxicLow mutagenic potential.
hERG I InhibitorNoLow risk of cardiotoxicity.

Conclusion and Future Directions

This technical guide has provided a detailed and systematic workflow for the pharmacophore modeling of 2-(3-Chlorophenyl)-4-oxo-4-phenylbutanoic acid. By following the outlined protocols for ligand preparation, model generation, rigorous validation, virtual screening, and ADMET profiling, researchers can effectively explore the therapeutic potential of this and other novel chemical entities. The integration of both ligand- and structure-based approaches offers a flexible and powerful strategy for modern drug discovery. The identified hits from this in silico workflow will require experimental validation to confirm their biological activity and to further elucidate the structure-activity relationships, ultimately paving the way for the development of new and effective therapeutic agents.

References

  • Pharmacophore modeling: advances and pitfalls. Frontiers in Chemistry. [Link]

  • Qing, X., Lee, X. Y., De Raeymaeker, J., Tame, J. R., Zhang, K. Y., De Maeyer, M., & Voet, A. R. (2014). Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Journal of Receptor, Ligand and Channel Research, 7, 81–92. [Link]

  • Ligand based Pharmacophore Modeling Service. Creative Biolabs. [Link]

  • Schaller, D., & Kirchmair, J. (2020). Pharmacophore Models and Pharmacophore-Based Virtual Screening: Concepts and Applications Exemplified on Hydroxysteroid Dehydrogenases. Molecules, 25(19), 4443. [Link]

  • Pharmacophore modeling: advances and pitfalls. National Center for Biotechnology Information. [Link]

  • Dutta, A., Singh, S. K., & Kumar, R. (2020). Open access in silico tools to predict the ADMET profiling of drug candidates. Expert Opinion on Drug Discovery, 15(10), 1235-1248. [Link]

  • Yu, H., & Adedoyin, A. (2003). In silico ADMET prediction: recent advances, current challenges and future trends. Current Computer-Aided Drug Design, 1(4), 341-352. [Link]

  • Virtual Screening Using Pharmacophore Models Retrieved from Molecular Dynamic Simulations. MDPI. [Link]

  • Pharmacophore Model-Aided Virtual Screening Workflow for Discovery of Inhibitors Targeting Plasmodium falciparum Hsp90. ACS Omega. [Link]

  • Pharmacophore Modeling in Drug Discovery and Development: An Overview. ResearchGate. [Link]

  • Machine Learning for In Silico ADMET Prediction. Springer Nature Experiments. [Link]

  • Virtual Screening Using Pharmacophore Models Retrieved from Molecular Dynamic Simulations. National Center for Biotechnology Information. [Link]

  • In Silico methods for ADMET prediction of new molecules. SlideShare. [Link]

  • Pharmacophore modeling. Fiveable. [Link]

  • Pharmacophore Modelling in Drug Discovery and Development Module V B. Pharm. VI Sem. SlideShare. [Link]

  • Computational workflow for structure-based pharmacophore modelling. ResearchGate. [Link]

  • Ligand-based pharmacophores. TeachOpenCADD. [Link]

  • Muhammed, R. A., & Esin, O. A. (2022). Pharmacophore model-aided virtual screening combined with comparative molecular docking and molecular dynamics for identification of novel SARS-CoV-2 papain-like protease inhibitors from a comprehensive marine natural product database. Arabian Journal of Chemistry, 15(12), 104334. [Link]

  • Muhammed, M. T., & Akı-Yalçın, E. (2021). Pharmacophore Modeling in Drug Discovery: Methodology and Current Status. Journal of Chemical Information and Modeling, 61(6), 2631-2646. [Link]

  • In Silico ADME Methods Used in the Evaluation of Natural Products. Preprints.org. [Link]

  • 3D Ligand-Based Pharmacophore Modeling. Bio-protocol. [Link]

  • Structure-Based Pharmacophore Modeling, Virtual Screening, Molecular Docking, ADMET, and Molecular Dynamics (MD) Simulation of Potential Inhibitors of PD-L1 from the Library of Marine Natural Products. National Center for Biotechnology Information. [Link]

  • Masood, A., Khan, M. A., Ahmad, I., Breena, Raza, A., Ullah, F., & Shah, S. A. A. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. Molecules, 28(4), 1908. [Link]

  • Synthesis and Properties of Macrocyclic Butanoic Acid Conjugates as a Promising Delivery Formulation for the Nutrition of Colon. National Center for Biotechnology Information. [Link]

  • Synthesis, Characterization, and Biological Evaluation of 2-(N-((2'-(2H-tetrazole-5-yl)-[1,1'-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. National Center for Biotechnology Information. [Link]

  • Molecular docking and pharmacophore modelling; a bridged explanation with emphasis on validation. ResearchGate. [Link]

  • Novel Approach to Structure-Based Pharmacophore Search Using Computational Geometry and Shape Matching Techniques. ACS Publications. [Link]

  • Ligand and Structure-Based Pharmacophore Modelling, Computer-aided Screening and Molecular Docking to Detect Novel NS5B. MDPI. [Link]

  • Structure-based pharmacophore modeling 2. Developing a novel framework for structure-based pharmacophore model generation and selection. National Center for Biotechnology Information. [Link]

  • Synthesis, DFT Study and Bioactivity Evaluation of New Butanoic Acid Derivatives as Antiviral Agents. ResearchGate. [Link]

  • Design, Synthesis, and In‐Vitro Evaluation of Novel Butanoic Acid Derivatives as Potential Soluble Epoxide Hydrolase Inhibitors. ResearchGate. [Link]

  • Structure-Based Pharmacophore Modelling for identifying VEGFR2 Inhibitor. ResearchGate. [Link]

  • Overview of pharmacophore modeling and its applications. ResearchGate. [Link]

  • 2-(3-Chlorophenyl)-4-oxo-4-phenylbutanoic acid. Oakwood Chemical. [Link]

  • 2-(2,3-Dichlorophenyl)-4-oxo-4-phenylbutanoic acid. PubChem. [Link]

  • Structure–Activity Relationship Study on Soticlestat Derivatives for the Discovery of CYP46A1 (CH24H) Inhibitors. MDPI. [Link]

  • Neuroprotective Effects of 4-phenylbutyric Acid and Its Derivatives: Possible Therapeutics for Neurodegenerative Diseases. Semantic Scholar. [Link]

  • Structure-Activity Relationship Analysis of 3-Phenylcoumarin-Based Monoamine Oxidase B Inhibitors. Frontiers in Chemistry. [Link]

  • Structure-Toxicity Relationship and Structure-Activity Relationship Study of 2-Phenylaminophenylacetic Acid Derived Compounds. ResearchGate. [Link]

  • 3-Oxo-4-phenylbutanoic acid. PubChem. [Link]

Sources

Methodological & Application

Application Note: A Systematic Approach to HPLC Method Development for the Analysis of 2-(3-Chlorophenyl)-4-oxo-4-phenylbutanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, step-by-step guide for the development and initial validation of a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2-(3-Chlorophenyl)-4-oxo-4-phenylbutanoic acid. This document is intended for researchers, analytical scientists, and drug development professionals. The methodology herein is built upon fundamental chromatographic principles, detailing a systematic process from initial analyte characterization to final method optimization and validation planning, ensuring scientific integrity and regulatory compliance.

Introduction

2-(3-Chlorophenyl)-4-oxo-4-phenylbutanoic acid is a keto-carboxylic acid derivative whose accurate quantification is essential for process monitoring, impurity profiling, and quality control in pharmaceutical development. Its structure, featuring a carboxylic acid group and multiple aromatic rings, presents specific challenges and opportunities for RP-HPLC method development. This guide explains the causal relationships behind experimental choices, ensuring the development of a reliable, robust, and transferable analytical method.

Analyte Characterization & Initial Considerations

A successful method development strategy begins with understanding the analyte's physicochemical properties.

Chemical Structure:

Figure 1: Structure of 2-(3-Chlorophenyl)-4-oxo-4-phenylbutanoic acid

Key Physicochemical Properties:

PropertyValue / ObservationRationale for HPLC Method Development
Molecular Formula C₁₆H₁₃ClO₃[1][2]Provides the molecular weight (288.73 g/mol )[1][2].
Acidity (pKa) Estimated pKa ~4-5 (Carboxylic Acid)The presence of the carboxylic acid group makes this an acidic compound. To ensure consistent retention and sharp peak shape, the mobile phase pH must be controlled to suppress ionization. A pH of at least 1.5-2 units below the pKa is recommended.[3][4]
Polarity (logP) Estimated logP > 3The molecule possesses significant non-polar character due to the two phenyl rings, making it an ideal candidate for reversed-phase chromatography.[4]
UV Absorbance Expected λmax ~250-260 nmThe benzoyl and chlorophenyl chromophores suggest strong UV absorbance, enabling sensitive detection with a standard Photodiode Array (PDA) or UV-Vis detector. The optimal wavelength should be confirmed experimentally.

Based on this analysis, a reversed-phase HPLC method using a C18 stationary phase with UV detection is the logical starting point. The critical parameter to control will be the mobile phase pH to ensure the analyte is in its neutral, protonated form.

Systematic HPLC Method Development Strategy

This section outlines a logical, multi-step workflow for developing the analytical method. The process is designed to be systematic, minimizing random experimentation and maximizing efficiency.

Instrumentation and Materials
  • HPLC System: A quaternary or binary HPLC system with a degasser, autosampler, column thermostat, and PDA/UV-Vis detector.

  • Column: A high-purity, end-capped C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a robust initial choice.[5]

  • Chemicals: HPLC-grade acetonitrile (ACN), methanol (MeOH), and water. Analytical grade phosphoric acid (H₃PO₄), potassium phosphate, and formic acid.

  • Standard: A well-characterized reference standard of 2-(3-Chlorophenyl)-4-oxo-4-phenylbutanoic acid.

Initial Parameter Selection

The selection of initial parameters is grounded in the analyte's properties.

  • Column Selection: A C18 column is chosen for its hydrophobic stationary phase, which will interact effectively with the non-polar regions of the analyte.[6]

  • Mobile Phase Selection:

    • Aqueous (A): 0.1% Phosphoric Acid in Water (pH ~2.1) or a 20 mM Potassium Phosphate buffer adjusted to pH 2.5. This low pH ensures the carboxylic acid group is fully protonated (non-ionized), preventing peak tailing and ensuring reproducible retention.[7][8][9]

    • Organic (B): Acetonitrile (ACN) is selected as the initial organic modifier due to its low viscosity and favorable UV transparency.[10]

  • Wavelength Selection:

    • Protocol: Prepare a ~10 µg/mL solution of the standard in the mobile phase. Perform a UV scan from 200-400 nm using the PDA detector.

    • Action: Identify the wavelength of maximum absorbance (λmax) and use this for quantification to maximize sensitivity. A secondary, lower-energy wavelength can be used to check for peak purity.

  • Column Temperature: Start at 30 °C. This temperature provides good efficiency and is above ambient to ensure stability.

  • Flow Rate: For a 4.6 mm ID column, a starting flow rate of 1.0 mL/min is standard.[9]

  • Injection Volume: 5-10 µL.

Experimental Workflow for Method Optimization

The following step-by-step protocol details the systematic optimization process.

  • Objective: To determine the approximate retention time and elution strength required for the analyte.

  • Standard Preparation: Prepare a 100 µg/mL stock solution of the standard in ACN. Dilute to a working concentration of ~20 µg/mL using a 50:50 mixture of water and ACN.

  • Gradient Program:

    • Time (min) | %A (0.1% H₃PO₄ in H₂O) | %B (ACN)

    • --- | --- | ---

    • 0.0 | 95 | 5

    • 15.0 | 5 | 95

    • 17.0 | 5 | 95

    • 17.1 | 95 | 5

    • 20.0 | 95 | 5

  • Analysis: Inject the standard and observe the retention time (t_R). The goal is to have the peak elute between 5 and 15 minutes.

  • Evaluation:

    • If the peak elutes too early (< 5 min), the compound is more polar than expected; a shallower gradient may be needed.

    • If the peak elutes too late (> 15 min), the compound is highly retained; a steeper gradient or stronger starting conditions are required.

  • Objective: To sharpen the peak and improve resolution from any potential impurities by focusing the gradient around the analyte's elution point.

  • Calculation: Based on the scouting run, calculate the %B at which the analyte eluted.

  • Refined Gradient Program (Example): If the analyte eluted at 12 minutes in the scouting run (corresponding to ~65% B), a new gradient can be designed:

    • Time (min) | %A | %B

    • --- | --- | ---

    • 0.0 | 55 | 45

    • 10.0 | 25 | 75

    • 12.0 | 25 | 75

    • 12.1 | 55 | 45

    • 15.0 | 55 | 45

  • Evaluation: Assess peak shape, tailing factor (should be < 1.5), and theoretical plates. This refined gradient provides a good starting point for converting to an isocratic method if desired, or can be used as the final gradient method.

  • Objective: To confirm the optimal pH for peak shape and robustness.

  • Procedure:

    • Prepare three different aqueous mobile phases:

      • A1: 0.1% Formic Acid in Water (pH ~2.7)

      • A2: 0.1% Phosphoric Acid in Water (pH ~2.1)

      • A3: 20 mM KH₂PO₄ buffer, adjusted to pH 3.0 with H₃PO₄

    • Run the refined gradient (from Protocol 2) with each of these aqueous phases.

  • Evaluation: Compare the chromatograms for peak shape (symmetry and tailing), retention time stability, and baseline noise. The condition providing the sharpest, most symmetrical peak is optimal. A pH well below the pKa typically yields the most robust results.[8]

Optimized Method and Protocol

The following table summarizes a hypothetical optimized method derived from the development process.

ParameterOptimized Condition
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Phosphoric Acid in HPLC-grade Water (pH ~2.1)
Mobile Phase B Acetonitrile (ACN)
Gradient 45% to 75% B over 10 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Run Time 15 minutes (including re-equilibration)
Standard Operating Protocol (SOP) for Analysis
  • Mobile Phase Preparation:

    • Aqueous (A): Add 1.0 mL of concentrated Phosphoric Acid to 1000 mL of HPLC-grade water. Filter through a 0.45 µm filter and degas.

    • Organic (B): Use HPLC-grade Acetonitrile directly.

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10.0 mg of 2-(3-Chlorophenyl)-4-oxo-4-phenylbutanoic acid reference standard and transfer to a 100 mL volumetric flask. Dissolve and dilute to volume with ACN.

  • Working Standard Solution (10 µg/mL): Pipette 5.0 mL of the stock solution into a 50 mL volumetric flask and dilute to volume with a 50:50 mixture of Mobile Phase A and B.

  • System Setup and Equilibration: Set up the HPLC system according to the optimized parameters. Equilibrate the column with the initial mobile phase conditions (55% A / 45% B) for at least 15 minutes or until a stable baseline is achieved.

  • Sequence: Inject a blank (diluent), followed by five replicate injections of the working standard to establish system suitability. Then, inject samples.

  • System Suitability Criteria:

    • Tailing Factor: ≤ 1.5

    • Relative Standard Deviation (RSD) of Peak Area (n=5): ≤ 2.0%

Method Validation Strategy

Once developed, the method must be validated for its intended purpose in accordance with regulatory guidelines such as ICH Q2(R1).[11][12] The objective of validation is to demonstrate that the procedure is suitable for its intended purpose.[13]

Validation ParameterPurpose & Typical Experiment
Specificity To demonstrate that the method can unequivocally assess the analyte in the presence of components which may be expected to be present (impurities, degradation products, matrix). Experiment: Analyze forced degradation samples (acid, base, peroxide, heat, light) and a placebo/blank.
Linearity & Range To demonstrate a proportional relationship between analyte concentration and detector response over a specified range. Experiment: Analyze at least five concentration levels, typically from 50% to 150% of the target concentration. Plot peak area vs. concentration and determine the correlation coefficient (r² > 0.999).
Accuracy To measure the closeness of test results to the true value. Experiment: Perform recovery studies by spiking a placebo matrix with known amounts of the analyte at three levels (e.g., 80%, 100%, 120%). Calculate the % recovery.
Precision To demonstrate the closeness of agreement among a series of measurements. Experiment: 1) Repeatability: Analyze six replicates at 100% concentration on the same day. 2) Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument. Calculate RSD.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters. Experiment: Vary parameters like mobile phase pH (±0.2), column temperature (±5 °C), and flow rate (±0.1 mL/min). Assess the impact on system suitability.

Visualizations

G cluster_0 Phase 1: Foundation cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation A Analyte Characterization (pKa, logP, UV Scan) B Initial Parameter Selection (Column, Mobile Phase, Detector) A->B informs C Scouting Gradient Run B->C D Gradient Refinement C->D E Mobile Phase pH & Buffer Optimization D->E F Final Parameter Lock E->F G System Suitability Check F->G H Formal Validation (ICH Q2) G->H I Method Transfer / SOP H->I

Caption: High-level workflow for HPLC method development and validation.

G start Start Optimization grad Scouting Gradient Run 5-95% B in 15 min start->grad eval1 {Evaluate Peak|Is t_R acceptable? Is peak shape good?} grad->eval1 refine_grad Refine Gradient Narrow %B range Adjust slope eval1->refine_grad Yes eval2 {Evaluate Peak Shape|Tailing Factor > 1.5?} refine_grad->eval2 ph_opt Optimize pH Test pH 2.1, 2.5, 3.0 Select for best symmetry eval2->ph_opt Yes temp_opt Optimize Temperature Test 25°C, 30°C, 35°C Select for best efficiency eval2->temp_opt No ph_opt->temp_opt final Final Method temp_opt->final

Caption: Iterative decision-making process for HPLC parameter optimization.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link][11][13][14]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link][12]

  • Perpusnas. ICH Q2 R1: Mastering Analytical Method Validation. [Link]

  • Waters Corporation. Analysis of Organic Acids using a Mixed-Mode LC Column and an ACQUITY Qda Mass Detector. [Link][7]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).
  • LCGC International. Top Three HPLC Method Development Tips. [Link][4]

  • Phenomenex. Mobile Phase Optimization: A Critical Factor in HPLC. [Link][15]

  • Agilent Technologies. Control pH During Method Development for Better Chromatography. [Link][8]

  • Macedonian Journal of Chemistry and Chemical Engineering. HPLC method validation and application for organic acid analysis in wine after solid-phase extraction. [Link][9]

  • Agilent Technologies. Choosing the Right Column for Reverse Phase HPLC Separations. [Link][5]

  • Oakwood Chemical. 2-(3-Chlorophenyl)-4-oxo-4-phenylbutanoic acid. [Link][1]

  • Biovanix. How to choose reversed-phase HPLC column C18, C8, C4. [Link][6]

Sources

Application Note & Protocol: High-Purity Recrystallization of 2-(3-Chlorophenyl)-4-oxo-4-phenylbutanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals

Abstract

This document provides a comprehensive guide to the purification of 2-(3-Chlorophenyl)-4-oxo-4-phenylbutanoic acid via recrystallization. The protocol herein is designed to yield a final product of high purity, suitable for downstream applications in pharmaceutical research and development. This guide elucidates the principles behind solvent selection, provides a detailed step-by-step methodology, and offers a troubleshooting guide to address common challenges encountered during the recrystallization process.

Introduction: The Rationale for Recrystallization

Recrystallization is a powerful and widely used technique for the purification of solid organic compounds.[1] The fundamental principle of recrystallization lies in the differential solubility of a compound in a given solvent at varying temperatures.[2][3] An ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but will exhibit high solubility at an elevated temperature.[2][3] This temperature-dependent solubility allows for the separation of the desired compound from impurities that are either highly soluble or insoluble in the chosen solvent system at all temperatures.

2-(3-Chlorophenyl)-4-oxo-4-phenylbutanoic acid is a molecule of interest in medicinal chemistry and drug discovery. Its structure incorporates a carboxylic acid, a ketone, and two aromatic rings, which collectively impart a moderate to high degree of polarity. The presence of the carboxylic acid moiety allows for hydrogen bonding, a key intermolecular force that must be considered during solvent selection.[4][5] The goal of this protocol is to leverage these physicochemical properties to achieve a highly purified crystalline product.

Physicochemical Properties of 2-(3-Chlorophenyl)-4-oxo-4-phenylbutanoic Acid

A thorough understanding of the target compound's properties is crucial for developing an effective purification strategy.

PropertyValueSource
CAS Number 344280-12-2
Molecular Formula C₁₆H₁₃ClO₃
Molecular Weight 288.73 g/mol
Melting Point 159-161 °C (for 97% purity)

Solvent System Selection: A-Priori Considerations and Screening Protocol

The choice of solvent is the most critical parameter in a successful recrystallization.[4] The principle of "like dissolves like" provides a foundational guide for solvent selection.[6] Given the polar nature of the carboxylic acid and ketone functionalities, polar solvents are expected to be good candidates for dissolving 2-(3-Chlorophenyl)-4-oxo-4-phenylbutanoic acid. However, the presence of two aromatic rings introduces significant non-polar character, suggesting that a single solvent may not be optimal. Therefore, a mixed-solvent system might be necessary to fine-tune the solubility characteristics.[7]

Proposed Solvents for Screening

Based on the structure of the target compound, the following solvents are recommended for initial screening:

  • Protic Solvents: Ethanol, Methanol, Isopropanol, Water

  • Aprotic Polar Solvents: Acetone, Ethyl Acetate

  • Non-Polar Solvents: Toluene, Hexane, Heptane

Experimental Protocol for Solvent Screening
  • Place approximately 10-20 mg of the crude 2-(3-Chlorophenyl)-4-oxo-4-phenylbutanoic acid into a small test tube.

  • Add the selected solvent dropwise at room temperature, vortexing after each addition, until a total of 1 mL has been added. Observe the solubility.

  • If the compound is insoluble or sparingly soluble at room temperature, gently heat the test tube in a water bath and observe any changes in solubility.

  • If the compound dissolves upon heating, remove the test tube from the heat and allow it to cool to room temperature, followed by cooling in an ice-water bath. Observe for crystal formation.

  • An ideal single solvent will exhibit poor solubility at room temperature and complete solubility upon heating, with significant crystal formation upon cooling.[2]

  • If a suitable single solvent is not identified, proceed with evaluating mixed-solvent systems. A good starting point is to dissolve the compound in a minimal amount of a hot "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is sparingly soluble) dropwise until turbidity is observed.[7] Re-heat to clarify and then cool to induce crystallization.

Based on literature for similar aromatic carboxylic acids, an Ethanol/Water or Toluene/Hexane system is likely to be effective.[8][9]

Detailed Recrystallization Protocol

This protocol assumes that a suitable solvent system has been identified through the screening process described above. For the purpose of this guide, we will proceed with a mixed-solvent system of Ethanol and Water, a common and effective choice for moderately polar compounds.[9]

Materials and Equipment
  • Crude 2-(3-Chlorophenyl)-4-oxo-4-phenylbutanoic acid

  • Ethanol (reagent grade)

  • Deionized Water

  • Erlenmeyer flasks (at least two)

  • Hot plate with magnetic stirring capabilities

  • Magnetic stir bar

  • Buchner funnel and flask

  • Filter paper

  • Glass stirring rod

  • Spatula

  • Watch glass

  • Ice bath

Step-by-Step Methodology
  • Dissolution: Place the crude 2-(3-Chlorophenyl)-4-oxo-4-phenylbutanoic acid into an Erlenmeyer flask with a magnetic stir bar. Add the minimum amount of hot ethanol required to just dissolve the solid with gentle heating and stirring. It is crucial to use the minimal volume of hot solvent to ensure a saturated solution upon cooling, which maximizes yield.[2]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. This involves quickly filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step prevents premature crystallization in the funnel.

  • Addition of Anti-Solvent: While keeping the ethanolic solution hot, add deionized water dropwise until the solution becomes faintly turbid. This indicates that the saturation point has been reached.

  • Re-dissolution: Add a few drops of hot ethanol to the turbid solution until it becomes clear again. This ensures that the crystallization process begins from a saturated, homogenous solution.

  • Cooling and Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature without disturbance. Slow cooling is essential for the formation of large, pure crystals.[1] Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel and flask.

  • Washing: Wash the collected crystals with a small amount of ice-cold ethanol/water mixture (in the same proportion as the final recrystallization mixture) to remove any adhering soluble impurities.

  • Drying: Allow the crystals to dry on the filter paper under vacuum for a few minutes. Then, transfer the crystals to a clean, pre-weighed watch glass and dry them to a constant weight in a vacuum oven at a temperature well below the melting point.

Troubleshooting Common Recrystallization Issues

IssuePotential Cause(s)Recommended Solution(s)
Oiling Out The compound's melting point is lower than the boiling point of the solvent. The solution is supersaturated.Re-heat the solution to dissolve the oil. Add more of the "good" solvent (ethanol in our example) and allow to cool more slowly. Consider a solvent system with a lower boiling point.
No Crystal Formation Too much solvent was used. The solution is not sufficiently saturated.Boil off some of the solvent to increase the concentration. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.[2]
Low Recovery Too much solvent was used. The crystals were washed with a solvent that was not ice-cold. Premature crystallization during hot filtration.Concentrate the mother liquor by boiling off some solvent to obtain a second crop of crystals. Ensure the wash solvent is thoroughly chilled. Ensure the filtration apparatus is pre-warmed for hot filtration.
Colored Impurities in Crystals The impurities were not removed prior to crystallization.Add a small amount of activated charcoal to the hot solution before the hot filtration step. Use charcoal sparingly as it can also adsorb the desired compound.

Visualizing the Workflow

Recrystallization Workflow Diagram

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization & Isolation Start Crude Compound AddSolvent Add Minimum Hot 'Good' Solvent (Ethanol) Start->AddSolvent Dissolved Completely Dissolved Solution AddSolvent->Dissolved HotFiltration Hot Gravity Filtration (if needed) Dissolved->HotFiltration AddAntiSolvent Add 'Poor' Solvent (Water) to Turbidity HotFiltration->AddAntiSolvent Clarify Re-clarify with a few drops of 'Good' Solvent AddAntiSolvent->Clarify SlowCool Slow Cooling to Room Temperature Clarify->SlowCool IceBath Cool in Ice Bath SlowCool->IceBath VacuumFiltration Vacuum Filtration IceBath->VacuumFiltration Wash Wash with Ice-Cold Solvent VacuumFiltration->Wash Dry Dry Crystals Wash->Dry End Pure Crystalline Product Dry->End

Caption: Workflow for the recrystallization of 2-(3-Chlorophenyl)-4-oxo-4-phenylbutanoic acid.

Chemical Structure

Caption: Structure of 2-(3-Chlorophenyl)-4-oxo-4-phenylbutanoic acid.

Conclusion

The protocol detailed in this application note provides a robust and scientifically-grounded method for the purification of 2-(3-Chlorophenyl)-4-oxo-4-phenylbutanoic acid. By carefully selecting a suitable solvent system and adhering to the principles of controlled cooling, researchers can achieve a high-purity crystalline product. The troubleshooting guide serves as a practical resource for overcoming common challenges, ensuring a successful purification outcome.

References

  • University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. Retrieved from [Link]

  • Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. r/Chempros. Retrieved from [Link]

  • Kawabata, T., et al. (2005). Prediction of solvents suitable for crystallization of small organic molecules. Journal of Medicinal Chemistry, 48(21), 6483-6491. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Recrystallization. Retrieved from [Link]

  • LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Recrystallization. Retrieved from [Link]

  • LibreTexts. (2022, April 7). 3.3C: Determining Which Solvent to Use. Chemistry LibreTexts. Retrieved from [Link]

  • University of Windsor. (n.d.). Experiment 2: Recrystallization. Retrieved from [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. Retrieved from [Link]

  • Unknown. (n.d.). Crystallization Solvents. Retrieved from [Link]

  • CK-12 Foundation. (2026, January 14). Physical Properties of Carboxylic Acids. Retrieved from [Link]

  • Unknown. (n.d.). Organic Chemistry II. Retrieved from [Link]

  • The Chemistry Notes. (2022, February 19). Carboxylic Acids- Aliphatic and Aromatic – Preparation and Properties. Retrieved from [Link]

  • Unknown. (n.d.). 4. Crystallization. Retrieved from [Link]

  • Unknown. (n.d.). Recrystallization. Retrieved from [Link]

  • LibreTexts. (2023, January 29). Recrystallization. Chemistry LibreTexts. Retrieved from [Link]

  • Google Patents. (n.d.). US3654351A - Purification of aromatic polycarboxylic acids by recrystallization.
  • ResearchGate. (2025, February 16). How to Purify an organic compound via recrystallization or reprecipitation? Retrieved from [Link]

  • Organic Mystery. (n.d.). Physical Properties of Carboxylic Acids. Retrieved from [Link]

  • University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Department of Chemistry. Retrieved from [Link]

  • LibreTexts. (2022, September 15). 15.3: Physical Properties of Carboxylic Acids. Chemistry LibreTexts. Retrieved from [Link]

  • Chemistry Stack Exchange. (2014, June 26). Recrystallization of two unknown compounds? Retrieved from [Link]

Sources

Application Notes & Protocols: Preparation of Ester Derivatives from 2-(3-Chlorophenyl)-4-oxo-4-phenylbutanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of ester derivatives from 2-(3-Chlorophenyl)-4-oxo-4-phenylbutanoic acid. This keto-acid is a versatile building block, and its ester derivatives are of significant interest in medicinal chemistry and materials science for applications such as prodrug development and the synthesis of novel polymers. This guide details two robust and widely applicable esterification protocols: a classic acid-catalyzed Fischer-Speier esterification and a milder, modern DCC/DMAP-mediated Steglich esterification. The causality behind experimental choices, detailed step-by-step protocols, characterization methods, and critical safety information are provided for researchers, scientists, and drug development professionals.

Introduction and Scientific Background

2-(3-Chlorophenyl)-4-oxo-4-phenylbutanoic acid possesses two key functional groups: a carboxylic acid and a ketone. The carboxylic acid moiety is a prime target for chemical modification to modulate the molecule's physicochemical properties, such as lipophilicity, solubility, and metabolic stability. Esterification is a fundamental transformation that converts this carboxylic acid into an ester, which can significantly alter the biological activity and pharmacokinetic profile of the parent compound.

The presence of the ketone functionality requires careful selection of reaction conditions to avoid unwanted side reactions. This guide presents two distinct methods that balance efficiency with substrate compatibility.

  • Fischer-Speier Esterification: A traditional method involving an acid catalyst and an excess of alcohol. It is a thermodynamically controlled process, often driven to completion by removing the water byproduct.[1][2][3] While cost-effective, the harsh acidic conditions and high temperatures may not be suitable for sensitive substrates.[1][4]

  • Steglich Esterification: A mild and highly efficient method that uses dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.[5][6] This reaction proceeds at room temperature, making it ideal for substrates that are sensitive to acid or heat.[4][6] The water formed during the reaction is consumed by DCC, forming a urea byproduct.[6]

General Reaction Scheme

General Reaction Scheme for Esterification

Figure 1: General scheme for the esterification of 2-(3-Chlorophenyl)-4-oxo-4-phenylbutanoic acid. The 'R' group represents the alkyl or aryl moiety from the corresponding alcohol used in the reaction.

Experimental Protocols

This section details the step-by-step procedures for the two recommended esterification methods.

Method A: Fischer-Speier Esterification (Example: Methyl Ester Synthesis)

This protocol is best suited for simple, unhindered primary or secondary alcohols that can be used in large excess as the solvent.[1][4]

Materials and Reagents:

ReagentFormulaM.W.AmountMoles (mmol)
2-(3-Chlorophenyl)-4-oxo-4-phenylbutanoic acidC₁₆H₁₃ClO₃288.731.0 g3.46
Methanol (MeOH)CH₄O32.0420 mL-
Sulfuric Acid (H₂SO₄), concentratedH₂SO₄98.080.2 mL~3.7
Saturated Sodium Bicarbonate (NaHCO₃) solution--50 mL-
Brine (Saturated NaCl solution)--30 mL-
Ethyl Acetate (EtOAc)C₄H₈O₂88.11100 mL-
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄120.372 g-

Protocol:

  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-(3-Chlorophenyl)-4-oxo-4-phenylbutanoic acid (1.0 g, 3.46 mmol).

  • Reagent Addition: Add methanol (20 mL) to the flask. Stir the mixture until the acid is fully dissolved.

  • Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (0.2 mL) to the stirring solution. The addition is exothermic.

  • Reflux: Heat the reaction mixture to reflux (approximately 65°C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup - Quenching: After cooling to room temperature, slowly pour the reaction mixture into a beaker containing ice-cold saturated sodium bicarbonate solution (50 mL) to neutralize the excess acid.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 30 mL).

  • Washing: Combine the organic layers and wash with brine (30 mL).

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure methyl ester.

Method B: Steglich Esterification (Example: Ethyl Ester Synthesis)

This method is ideal for a wider range of alcohols, including more complex or acid-sensitive ones, and proceeds under mild, room temperature conditions.[5][6][7]

Materials and Reagents:

ReagentFormulaM.W.AmountMoles (mmol)
2-(3-Chlorophenyl)-4-oxo-4-phenylbutanoic acidC₁₆H₁₃ClO₃288.731.0 g3.46
Ethanol (EtOH), anhydrousC₂H₆O46.070.24 mL4.15
Dicyclohexylcarbodiimide (DCC)C₁₃H₂₂N₂206.330.78 g3.81
4-Dimethylaminopyridine (DMAP)C₇H₁₀N₂122.1742 mg0.346
Dichloromethane (DCM), anhydrousCH₂Cl₂84.9320 mL-
0.5 M Hydrochloric Acid (HCl)--20 mL-
Saturated Sodium Bicarbonate (NaHCO₃) solution--20 mL-
Brine (Saturated NaCl solution)--20 mL-
Anhydrous Sodium Sulfate (Na₂SO₄)Na₂SO₄142.042 g-

Protocol:

  • Reaction Setup: In a 50 mL round-bottom flask under a nitrogen atmosphere, dissolve 2-(3-Chlorophenyl)-4-oxo-4-phenylbutanoic acid (1.0 g, 3.46 mmol) and DMAP (42 mg, 0.346 mmol) in anhydrous dichloromethane (20 mL).

  • Alcohol Addition: Add anhydrous ethanol (0.24 mL, 4.15 mmol) to the solution and stir for 5 minutes at room temperature.

  • Coupling Agent Addition: In a separate vial, dissolve DCC (0.78 g, 3.81 mmol) in a minimal amount of anhydrous DCM (~5 mL). Add this solution dropwise to the reaction mixture at 0°C (ice bath).

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. A white precipitate of dicyclohexylurea (DCU) will form.

  • Workup - Filtration: Filter the reaction mixture through a Celite pad to remove the precipitated DCU. Wash the filter cake with a small amount of DCM.

  • Washing: Transfer the filtrate to a separatory funnel. Wash sequentially with 0.5 M HCl (20 mL), saturated NaHCO₃ solution (20 mL), and brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate gradient) to afford the pure ethyl ester.

Reaction Mechanisms and Workflow Visualization

DCC/DMAP Coupling Mechanism

The Steglich esterification proceeds through a highly efficient, DMAP-catalyzed pathway.

Steglich_Mechanism cluster_activation Activation Step cluster_catalysis DMAP Catalysis cluster_esterification Esterification Step Acid R-COOH O_Acylisourea O-Acylisourea Intermediate Acid->O_Acylisourea + DCC DCC DCC Active_Ester Acyl-DMAP+ (Active Ester) O_Acylisourea->Active_Ester + DMAP exp1 Carboxylic acid reacts with DCC to form the reactive O-acylisourea intermediate. DMAP DMAP DCU_side DCU Ester R-COOR' Active_Ester->Ester + R'-OH exp2 DMAP, a superior nucleophile, attacks the intermediate, forming a highly reactive acyl-pyridinium salt ('Active Ester') and releasing DCU. Alcohol R'-OH DMAP_regen DMAP Ester->DMAP_regen (Catalyst Regenerated) exp3 The alcohol attacks the 'Active Ester', forming the final product and regenerating the DMAP catalyst.

Caption: Mechanism of the DCC/DMAP-mediated Steglich esterification.

Experimental Workflow

The following diagram outlines the general laboratory workflow for the synthesis and purification of the target ester derivatives.

Workflow start Start: Weigh Reagents setup Reaction Setup (Solvent, Acid, Alcohol) start->setup reaction Esterification Reaction (Heating or Stirring) setup->reaction monitor Monitor by TLC reaction->monitor monitor->reaction Incomplete workup Aqueous Workup (Quench, Extract, Wash) monitor->workup Complete dry Dry Organic Layer (Na₂SO₄ or MgSO₄) workup->dry concentrate Concentrate (Rotary Evaporator) dry->concentrate purify Column Chromatography concentrate->purify characterize Characterize Product (NMR, IR, MS) purify->characterize end Pure Ester Product characterize->end

Caption: General laboratory workflow for ester synthesis and purification.

Product Characterization

Confirmation of the ester product should be performed using standard analytical techniques.

  • Infrared (IR) Spectroscopy: The most significant change will be the disappearance of the broad O-H stretch from the carboxylic acid (typically 2500-3300 cm⁻¹) and the appearance of a strong C=O stretch for the ester at approximately 1735-1750 cm⁻¹.[8] The ketone C=O stretch will remain around 1685 cm⁻¹.

  • ¹H NMR Spectroscopy: The carboxylic acid proton (a broad singlet, often >10 ppm) will disappear.[9] New signals corresponding to the protons of the alcohol's alkyl group will appear. For example, a methyl ester will show a sharp singlet around 3.7 ppm, while an ethyl ester will show a quartet around 4.2 ppm and a triplet around 1.3 ppm.[10][11]

  • ¹³C NMR Spectroscopy: The carbonyl carbon of the newly formed ester will appear around 170-175 ppm.[12]

  • Mass Spectrometry (MS): The molecular ion peak (M⁺) in the mass spectrum will correspond to the calculated molecular weight of the target ester.

Safety and Handling

General Precautions:

  • All manipulations should be performed inside a certified chemical fume hood.[13]

  • Personal Protective Equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves, must be worn at all times.[13][14][15]

  • An eyewash station and safety shower must be readily accessible.[13][15]

Reagent-Specific Hazards:

  • Dicyclohexylcarbodiimide (DCC): DCC is a potent sensitizer and can cause severe allergic skin reactions.[16][17] It is also toxic if it comes into contact with skin and can cause serious eye damage.[17] Avoid inhalation of dust and all personal contact.[14][16]

  • Thionyl Chloride (SOCl₂): (For alternative acid chloride formation) Thionyl chloride is highly corrosive and toxic.[18] It reacts violently with water, releasing toxic gases like HCl and SO₂.[13][19] It must be handled with extreme care in a dry, well-ventilated fume hood.[20]

  • Concentrated Acids (H₂SO₄): Corrosive and can cause severe burns. Add slowly and carefully to solutions to avoid splashing.

Waste Disposal:

  • All chemical waste, including solvents and reaction residues, must be collected in properly labeled hazardous waste containers for disposal according to institutional guidelines.[13][21]

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Product Formation Insufficient reaction time/temperature; Inactive catalyst/reagents; Wet reagents/solvents.Monitor reaction by TLC to confirm completion. Use fresh, anhydrous reagents and solvents, especially for the Steglich method. Ensure catalyst is active.
Incomplete Reaction (Fischer) Equilibrium not shifted sufficiently.Use a larger excess of the alcohol. Remove water as it forms using a Dean-Stark apparatus.
Difficult Purification (Steglich) Dicyclohexylurea (DCU) remains in the product.Ensure complete precipitation of DCU before filtration. A second filtration or chilling the solution may help. An acid wash during workup helps remove any remaining DCC.
Side Product Formation (Fischer) Dehydration of secondary/tertiary alcohols. (Steglich) N-acylurea formation.Use milder conditions (Steglich) for sensitive alcohols. Ensure DMAP is present in the Steglich reaction to prevent rearrangement of the O-acylisourea intermediate.[5]

References

  • Singh, U. P., et al. (2021). Thionyl Chloride-Mediated One-Pot O-, N-, and S-Deacetylation and Esterification of a Diverse Series of Acetoxy, Acetamido, and Thioacetate Carboxylic Acids. ACS Omega. [Link]

  • Carl ROTH. Safety Data Sheet: N,N'-Dicyclohexylcarbodiimide. [Link]

  • Organic Chemistry Portal. Steglich Esterification. [Link]

  • Loba Chemie. THIONYL CHLORIDE AR Safety Data Sheet. [Link]

  • Cole-Parmer. Material Safety Data Sheet - N,N'-Dicyclohexylcarbodiimide, 99%. [Link]

  • New Jersey Department of Health. Hazard Summary: Thionyl Chloride. [Link]

  • Campbell, A. D., et al. (2021). Recent advances in the transesterification of β-keto esters. RSC Advances. [Link]

  • University of Alabama at Birmingham. SOP 0079 - Thionyl Chloride. [Link]

  • Cheng, Y. C., et al. (2020). Synthesis and Characterization of Novel Resveratrol Butyrate Esters That Have the Ability to Prevent Fat Accumulation in a Liver Cell Culture Model. Molecules. [Link]

  • Ashenhurst, J. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry. [Link]

  • Greenberg, J. A., & Sammakia, T. (2017). The Conversion of tert-Butyl Esters to Acid Chlorides Using Thionyl Chloride. The Journal of Organic Chemistry. [Link]

  • Zhang, Z., et al. (2023). Decarboxylative (Thio)esterification of α-Keto Acids via Carbonyl-Photoredox/Copper Dual Catalysis. The Journal of Organic Chemistry. [Link]

  • Organic Chemistry Data. Acid to Ester - Common Conditions. [Link]

  • Wikipedia. Fischer–Speier esterification. [Link]

  • OpenStax. 21.3 Reactions of Carboxylic Acids - Organic Chemistry. [Link]

  • Jordan, A., et al. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry. [Link]

  • Das, K., & Majumdar, S. (2022). Expedient approach for trans-esterification of β-keto esters under solvent free conditions using silica supported boric acid (SiO2–H3BO3) as a recyclable catalyst. RSC Advances. [Link]

  • MDPI. Current Status of Research on Synthesis of α-Keto Acids and Their Esters. [Link]

  • Organic Chemistry Portal. Fischer Esterification. [Link]

  • Organic Chemistry Portal. Synthesis of α-keto carboxylic acids, esters and amides. [Link]

  • SynArchive. Fischer-Speier Esterification. [Link]

  • Google Patents.
  • Reddit. Steglich Esterification with EDC. [Link]

  • Master Organic Chemistry. Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [Link]

  • Der Pharma Chemica. A convenient & general procedure for the preparation of Methyl-4-phenyl-3-oxo butyrate derivatives. [Link]

  • Chemistry Steps. Fischer Esterification. [Link]

  • Wikipedia. Steglich esterification. [Link]

  • MDPI. The Use of 4-(3,4-Dichlorophenyl)-4-Oxo-2-(4-Antipyrinyl)-Butanoic Acid in the Preparation of Some New Heterocyclic Compounds With Expected Biological Activity. [Link]

  • Biological Magnetic Resonance Bank. bmse000402 Butyric Acid. [Link]

  • Oakwood Chemical. 2-(3-Chlorophenyl)-4-oxo-4-phenylbutanoic acid. [Link]

  • Doc Brown's Chemistry. low/high resolution 1H proton nmr spectrum of butanoic acid. [Link]

  • ResearchGate. A Practical Synthesis of Ethyl (R)- and (S)-2-Hydroxy-4-phenylbutanoate and D-Homophenylalanine Ethyl Ester Hydrochloride from L-Malic Acid | Request PDF. [Link]

  • ResearchGate. (PDF) FTIR Spectroscopy Analysis of Butanoic Acid. [Link]

Sources

Application Note: Regioselective Synthesis of 2-(3-Chlorophenyl)-4-oxo-4-phenylbutanoic Acid via Friedel-Crafts Acylation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide details the optimized protocol for synthesizing 2-(3-Chlorophenyl)-4-oxo-4-phenylbutanoic acid (CAS: 344280-12-2) via the Friedel-Crafts acylation of benzene with (3-chlorophenyl)succinic anhydride . Unlike standard acylations using acyl chlorides, this reaction involves a cyclic anhydride, requiring precise control over Lewis acid stoichiometry and temperature to ensure high regioselectivity. This protocol emphasizes the "distal attack" mechanism to favor the formation of the


-aroyl isomer over the 

-aroyl impurity, utilizing a self-validating acid-base workup to ensure high purity without chromatographic separation.

Introduction & Mechanistic Rationale

Retrosynthetic Analysis

The target molecule is a


-keto acid featuring a bulky 3-chlorophenyl group at the 

-position relative to the carboxylic acid. The most efficient disconnection is the Friedel-Crafts acylation of benzene using (3-chlorophenyl)succinic anhydride .
Regioselectivity Control

The reaction of a substituted succinic anhydride with an arene can yield two isomers. The regiochemistry is governed by steric hindrance at the anhydride carbonyls:

  • Path A (Target): Nucleophilic attack by benzene at the less hindered carbonyl (distal to the 3-chlorophenyl group). This yields the desired 2-aryl-4-oxo-4-phenylbutanoic acid .

  • Path B (Undesired): Attack at the more hindered carbonyl (proximal to the substituent). This yields the isomeric 3-aryl-4-oxo-4-phenylbutanoic acid.

Operational Insight: Under thermodynamic control (AlCl


, benzene reflux), the reaction favors Path A, consistent with the Haworth reaction of phenylsuccinic anhydrides.
Reaction Mechanism

The reaction proceeds via the formation of an acylium-aluminum complex. Unlike catalytic alkylations, acylation requires stoichiometric AlCl


 because the product (a ketone-acid) forms a stable, deactivated complex with the Lewis acid.[1]

Mechanism Anhydride (3-Cl-Ph)Succinic Anhydride Complex Acylium-Al Complex (Distal Activation) Anhydride->Complex + AlCl3 (Ring Opening) AlCl3 AlCl3 (Lewis Acid) AlCl3->Complex Sigma Sigma Complex Complex->Sigma + Benzene Benzene Benzene (Nucleophile) Benzene->Sigma ProductComplex Product-AlCl3 Complex Sigma->ProductComplex - HCl (Aromatization) Target Target Acid (Free) ProductComplex->Target + HCl/H2O (Hydrolysis)

Figure 1: Mechanistic pathway highlighting the activation and hydrolysis steps.

Materials & Equipment

Reagents
ReagentMW ( g/mol )Equiv.Role
(3-Chlorophenyl)succinic anhydride 210.611.0Limiting Reagent
Aluminum Chloride (AlCl

)
133.342.5Lewis Acid
Benzene 78.11Solvent (Excess)Reactant & Solvent
HCl (conc.) 36.46N/AQuenching
Sodium Carbonate (Na

CO

)
105.99N/AExtraction Base

Note: If Benzene restriction is required due to toxicity, use 1.2 equiv Benzene in 1,2-Dichloroethane (DCE) or Nitrobenzene.

Equipment
  • Three-neck round-bottom flask (RBF).

  • Reflux condenser with CaCl

    
     drying tube or N
    
    
    
    inlet.
  • Pressure-equalizing addition funnel (for solid addition or solution).

  • Mechanical stirrer (magnetic stirring may fail due to slurry viscosity).

  • Ice-water bath.[2]

Experimental Protocol

Phase 1: Acylation Reaction
  • System Setup: Flame-dry the glassware and assemble under a nitrogen atmosphere. Moisture kills the catalyst.

  • Catalyst Slurry: Charge the RBF with AlCl

    
     (2.5 equiv)  and dry Benzene  (10 mL per gram of anhydride).
    
    • Why 2.5 equiv? 1 eq complexes the anhydride carbonyl, 1 eq complexes the product ketone, and 0.5 eq ensures reaction completion.

  • Reactant Addition: Cool the slurry to 0–5°C. Add (3-Chlorophenyl)succinic anhydride (1.0 equiv) portion-wise over 30 minutes.

    • Caution: Exothermic. Maintain temp <10°C to prevent polymerization or tarring.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) over 1 hour. Then, heat to reflux (80°C) for 2–4 hours.

    • Monitoring: Evolution of HCl gas indicates reaction progress. The mixture will turn dark orange/red.

    • Endpoint: TLC (mobile phase 5% MeOH in DCM) should show consumption of anhydride.

Phase 2: Quenching & Hydrolysis
  • Cooling: Cool the reaction mixture to RT, then to 0°C.

  • Hydrolysis: Pour the reaction mixture slowly into a beaker containing crushed ice and conc. HCl (approx. 10:1 ratio).

    • Observation: Violent hydrolysis of excess AlCl

      
      . The organic layer may separate, or a sticky solid may form.
      
  • Steam Distillation (Optional but Recommended): If excess benzene is trapped, perform a brief steam distillation to remove it. Otherwise, proceed to workup.

Phase 3: Self-Validating Workup (Acid-Base Extraction)

This step is critical. It separates the acidic product from neutral impurities (e.g., ketones from decarboxylation or unreacted anhydride derivatives).

  • Separation: Separate the organic layer (if using DCE/Benzene). If the product precipitated as a solid, filter it. If it is an oil/gum, dissolve in Ethyl Acetate.

  • Base Extraction: Extract the organic phase with 10% aqueous Na

    
    CO
    
    
    
    (3x).
    • Logic: The target molecule (carboxylic acid) moves to the aqueous layer (

      
      ). Neutral byproducts stay in the organic layer.
      
  • Wash: Wash the combined aqueous basic extracts with fresh Ethyl Acetate to remove entrained neutrals.

  • Precipitation: Acidify the aqueous layer carefully with 6M HCl to pH 1–2.

    • Result: The product will precipitate as a white to off-white solid.

  • Filtration: Filter the solid, wash with cold water, and dry.

Phase 4: Purification
  • Recrystallization: Recrystallize from Ethanol/Water or Toluene .

  • Yield Expectation: 65–80%.

  • Characterization:

    • 1H NMR (DMSO-d6): Look for the singlet/doublet of the CH

      
       alpha to the ketone (~3.2-3.6 ppm) and the CH benzylic proton (~4.0-4.5 ppm).
      
    • Melting Point: Verify against literature (typically distinct for this class of compounds).

Workflow Visualization

Workflow cluster_separation Self-Validating Separation Start Start: AlCl3 + Benzene Add Add (3-Cl-Ph)Succinic Anhydride (0-5°C) Start->Add Reflux Reflux 2-4 Hours (Formation of Red Complex) Add->Reflux Quench Quench into Ice/HCl Reflux->Quench Extract Dissolve in Organic Solvent Extract with 10% Na2CO3 Quench->Extract OrgLayer Organic Layer (Discard Neutral Impurities) Extract->OrgLayer Neutrals AqLayer Aqueous Layer (Contains Product Salt) Extract->AqLayer Product Acidify Acidify Aqueous Layer (HCl) Precipitate Product AqLayer->Acidify Final Pure 2-(3-Chlorophenyl)-4-oxo-4-phenylbutanoic acid Acidify->Final

Figure 2: Process workflow emphasizing the acid-base purification strategy.

Critical Process Parameters (CPP)

ParameterSpecificationRationale
AlCl

Quality
Anhydrous, free-flowing yellow/white powderGray/white clumps indicate hydrolysis; will lower yield drastically.
Temperature (Addition) < 10°CControls exotherm and prevents localized polymerization.
Temperature (Reaction) 80°C (Reflux)Required to overcome the activation energy for the deactivated anhydride ring opening.
Quench pH < 1Ensures complete breakdown of the Aluminum-Product complex.

Troubleshooting Guide

Issue: Low Yield / Sticky Gum

  • Cause: Incomplete hydrolysis of the Al-complex or presence of water in reagents.

  • Solution: Increase quenching time (stir with HCl for 1 hour). Ensure AlCl

    
     is fresh.
    

Issue: Isomer Contamination

  • Cause: Reaction temperature too low (kinetic control) or wrong solvent polarity (nitrobenzene can alter regioselectivity).

  • Solution: Stick to Benzene or Toluene. Ensure reflux is maintained for the full duration to allow thermodynamic equilibration to the stable

    
    -aroyl isomer.
    

Issue: Emulsion during Extraction

  • Cause: Aluminum salts precipitating at neutral pH.

  • Solution: Filter the biphasic mixture through Celite before separation, or add Rochelle's salt (Potassium Sodium Tartrate) to chelate aluminum.

References

  • Friedel-Crafts Acylation General Methodology

    • Olah, G. A. Friedel-Crafts and Related Reactions; Wiley-Interscience: New York, 1964.
    • Organic Syntheses, Coll. Vol. 2, p. 81 (1943); Vol. 10, p. 78 (1930).

  • Regioselectivity in Succinic Anhydride Acylations

    • Berliner, E. "The Friedel and Crafts Reaction with Aliphatic Dibasic Acid Anhydrides." Organic Reactions, 1949, 5, 229.
    • Cromwell, N. H. et al. "The Friedel-Crafts Reaction with Succinic Anhydrides." Journal of the American Chemical Society, 1959.

  • Target Molecule Identification

    • PubChem CID: 3693818 (Analogous structures and properties).

  • Workup Procedures for Keto-Acids

    • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989. (Section on Aromatic Ketones).[1][3][4]

Sources

Troubleshooting & Optimization

Resolving peak tailing in HPLC analysis of 2-(3-Chlorophenyl)-4-oxo-4-phenylbutanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for resolving common issues in the HPLC analysis of acidic compounds, with a specific focus on 2-(3-Chlorophenyl)-4-oxo-4-phenylbutanoic acid . This guide is designed for researchers, scientists, and drug development professionals to diagnose and remedy chromatographic problems, particularly peak tailing, ensuring data integrity and reproducibility.

Understanding the Challenge: Analyte and System Interactions

The target analyte, 2-(3-Chlorophenyl)-4-oxo-4-phenylbutanoic acid, possesses two key functional groups that dictate its chromatographic behavior: a carboxylic acid and a ketone .

  • Carboxylic Acid Group (-COOH): This is the primary driver of peak shape issues. As an acidic group, it can exist in a protonated (neutral) state or a deprotonated (anionic) state, depending on the mobile phase pH. This ionization state is defined by its pKa value.

  • Ketone Group (-C=O): This group can engage in hydrogen bonding and, critically, can chelate (bind) with metal ions present in the HPLC system, leading to secondary retention mechanisms.[1][2]

Peak tailing for this compound is rarely a simple problem; it's typically a symptom of underlying chemical interactions between the analyte and the HPLC system. This guide provides a logical, step-by-step approach to identifying and mitigating these interactions.

Troubleshooting Guide: A Question & Answer Approach

Q1: My peak for 2-(3-Chlorophenyl)-4-oxo-4-phenylbutanoic acid is tailing. What is the most probable cause?

Answer: The most immediate suspect is an incorrect mobile phase pH relative to the analyte's pKa.

The Mechanism: Your analyte is a carboxylic acid. If the mobile phase pH is close to the analyte's pKa, it will exist as a mixture of its neutral (protonated, -COOH) and anionic (deprotonated, -COO⁻) forms. The neutral form is more hydrophobic and interacts more strongly with a C18 stationary phase, leading to longer retention. The anionic form is more polar and is retained less. When both forms exist simultaneously, the result is a broad, tailing peak because you are chromatographing two interconverting species.[3][4][5]

For robust and symmetrical peaks, the mobile phase pH should be adjusted to be at least 1.5 to 2 pH units away from the analyte's pKa.[5][6] For a carboxylic acid, this means lowering the pH to fully protonate the molecule.

Actionable Protocol: A general rule for acidic compounds is to lower the mobile phase pH to ensure the analyte is in a single, non-ionized state.[7][8]

  • Prepare an acidic mobile phase: Add a small concentration (0.05-0.1%) of an acidifier like formic acid or trifluoroacetic acid (TFA) to your mobile phase.

  • Recommended Starting Point: A mobile phase of Acetonitrile/Water with 0.1% Formic Acid (pH ≈ 2.7) is an excellent starting point.

  • Evaluate: Inject your standard and observe the peak shape. In most cases, this single adjustment will dramatically improve symmetry.

Q2: I've lowered the mobile phase pH to ~2.7 with formic acid, but I still observe significant peak tailing. What's the next step?

Answer: If pH adjustment alone is insufficient, the problem likely stems from secondary interactions with the silica stationary phase, specifically with residual silanol groups.

The Mechanism: Even with high-quality, end-capped C18 columns, some residual silanol groups (Si-OH) remain on the silica surface. These silanols are themselves weakly acidic (pKa ~ 3.5-4.5).[1] At a mobile phase pH above 3, a portion of these silanols can become deprotonated (Si-O⁻), creating active anionic sites.[3][9] Your protonated, neutral analyte can still interact with these sites via hydrogen bonding, but any trace amount of your analyte that is anionic can engage in strong ionic interactions, causing it to lag behind the main peak and create a tail.[10][11]

Silanol_Interaction Analyte_Neutral Analyte_Neutral C18 C18 Analyte_Neutral->C18:f1 Desired Interaction (Symmetrical Peak) Analyte_Anion Analyte_Anion Silanol Silanol Analyte_Anion->Silanol:f0 Secondary Interaction (Causes Tailing)

Caption: Secondary ionic interaction between the analyte and an active silanol site.

Actionable Protocols:

  • Use a Stronger Acidifier/Ion-Pairing Agent:

    • What to do: Switch from 0.1% formic acid to 0.1% trifluoroacetic acid (TFA).

    • Why it works: TFA is a much stronger acid than formic acid, further lowering the mobile phase pH and more effectively protonating surface silanols to minimize their activity. Additionally, TFA acts as an ion-pairing agent, masking both the silanol sites and any residual charge on the analyte, further improving peak shape.[12] Note that TFA can suppress MS signals if using LC-MS.[13][14]

  • Choose a More Inert Column:

    • What to do: If the problem persists, select a column specifically designed for polar analytes or one with superior end-capping or shielding technology (e.g., polar-embedded or hybrid particle columns).[3][10]

    • Why it works: These columns have a lower concentration of accessible silanol groups, reducing the opportunities for secondary interactions.

Q3: My peak shape is still not perfect, and I notice batch-to-batch variability. Could metal contamination be a factor?

Answer: Yes, absolutely. The combination of a carboxylic acid and a ketone makes your analyte an effective chelating agent for metal ions.

The Mechanism: Metal ions can be present throughout the HPLC system: leached from stainless steel frits or tubing, or as trace impurities within the silica packing material itself.[1][15] Your analyte can form a complex with these metal ions, creating a new chemical entity with different chromatographic properties. This chelation creates an additional, strong retention mechanism that leads to severe peak tailing.[2][16]

Chelation_Mechanism Analyte { Analyte |  -COOH |  -C=O} Metal Metal Ion (e.g., Fe²⁺, Ti⁴⁺) on Frit or Silica Analyte->Metal Chelation Complex { Analyte-Metal Complex |  Strong Secondary Retention} Analyte->Complex Metal->Complex

Caption: Analyte chelation with metal ions leading to peak tailing.

Actionable Protocol: System Passivation and Analysis

To eliminate metal chelation, you can "passivate" the system by introducing a stronger chelating agent to sequester the problematic metal ions.

  • Prepare a Passivation Solution: Create a mobile phase containing 0.1% to 0.5% Ethylenediaminetetraacetic acid (EDTA). EDTA is a powerful chelating agent that will bind to free metal ions in the system.[17][18]

  • Flush the System: Disconnect the column and flush the entire HPLC system (from the pump to the detector) with the EDTA-containing mobile phase for 30-60 minutes.

  • Flush the Column: Separately, flush the column with the EDTA solution for at least 30 column volumes.

  • Re-equilibrate and Test: Re-equilibrate the entire system with your original analytical mobile phase and re-inject your sample. A significant improvement in peak shape confirms that metal chelation was a contributing factor.

Troubleshooting Workflow: A Logical Approach

Here is a systematic workflow to diagnose and solve peak tailing for your analyte.

Troubleshooting_Workflow Start Start: Tailing Peak Observed Check_pH Is Mobile Phase pH ~2 pH units below analyte pKa? Start->Check_pH Adjust_pH Action: Adjust pH with 0.1% Formic Acid or 0.1% TFA Check_pH->Adjust_pH No Check_Silanol Is tailing still present? Check_pH->Check_Silanol Yes Adjust_pH->Check_Silanol Use_Inert_Column Action: Use a highly end-capped or polar-embedded column. Check_Silanol->Use_Inert_Column Yes End_Good Problem Solved: Symmetrical Peak Check_Silanol->End_Good No Check_Metal Is tailing still present or inconsistent? Use_Inert_Column->Check_Metal Passivate Action: Passivate system and column with EDTA solution. Check_Metal->Passivate Yes End_Bad Consult Instrument/Column Manufacturer Support Check_Metal->End_Bad No Passivate->End_Good

Caption: A step-by-step decision tree for troubleshooting peak tailing.

Summary of Key Parameters and Solutions

Problem Mechanism Primary Solution Secondary Solution
Incorrect pH Analyte exists in both ionized and non-ionized forms.[4]Adjust mobile phase pH to be >2 units away from analyte pKa. For this acid, use pH < 3.0.[5]Use a well-buffered mobile phase to maintain consistent pH.
Silanol Interaction Secondary ionic interactions with deprotonated silanol groups (Si-O⁻) on the silica surface.[1][9]Use a stronger mobile phase additive like 0.1% TFA to suppress silanol activity.[12]Switch to a column with advanced shielding (e.g., polar-embedded) or a highly inert base silica.[10]
Metal Chelation Analyte's keto-acid structure chelates with metal ions in the system or column packing.[2][16]Passivate the system and column with a chelating agent like EDTA.[18]Use bio-inert or PEEK-lined columns and system components to minimize metal contact.[15]
Column Void Physical settling of the column packing material at the inlet creates dead volume.[19]Replace the column.Use a guard column to protect the analytical column; avoid sudden pressure shocks.

Frequently Asked Questions (FAQs)

Q: What is an acceptable USP tailing factor? A: Ideally, peaks should be perfectly symmetrical with a tailing factor (T) of 1.0. For most methods, a tailing factor of T ≤ 1.5 is acceptable, though some quality systems may require T ≤ 1.2.

Q: Can my sample solvent cause peak tailing? A: Yes. If your sample is dissolved in a solvent much stronger than the mobile phase (e.g., pure Acetonitrile), it can cause peak distortion. Always try to dissolve your sample in the initial mobile phase composition.[11]

Q: All my peaks are tailing, not just the analyte. What does that mean? A: If all peaks in the chromatogram exhibit tailing, the issue is likely a physical or system-wide problem rather than a chemical one.[19] Common causes include a void at the column inlet, a loose fitting, or excessive extra-column volume (e.g., using tubing with too large an internal diameter).[3]

Q: How do I choose between Formic Acid and TFA? A: Use 0.1% Formic Acid as a starting point for good chromatography with MS-compatibility. If peak tailing persists due to silanol interactions, switch to 0.1% TFA for its superior acidity and ion-pairing properties, but only if you are using UV detection, as TFA is known to cause significant ion suppression in mass spectrometry.

References

  • Troubleshooting Peak Shape Problems in HPLC. Waters.

  • What Causes Peak Tailing in HPLC?. Chrom Tech, Inc.

  • Troubleshooting Peak Shape Problems in HPLC. Waters Corporation.

  • Troubleshooting Poor Peak Shape and Resolution in HPLC. HPLC Chromatography.

  • The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. LCGC International.

  • HPLC Peak Tailing. Axion Labs.

  • 2-Oxo-4-phenylbutanoic acid | CAS#:710-11-2. Chemsrc.

  • An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. ACD/Labs.

  • The Theory of HPLC Column Chemistry. Crawford Scientific.

  • Identifying and Preventing Metal Ion Leaching in HPLC Systems. SilcoTek.

  • How does an acid pH affect reversed-phase chromatography separations?. Biotage.

  • Exploring the Role of pH in HPLC Separation. Moravek.

  • Common Causes of Poor Peak Shape in HPLC and How to Fix Them. Chromasir.

  • Tips and Tricks of HPLC System Troubleshooting. Agilent.

  • Common Causes Of Peak Tailing in Chromatography. Blogs - News.

  • Peak Tailing in HPLC. Element Lab Solutions.

  • Back to Basics: The Role of pH in Retention and Selectivity. LCGC International.

  • Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. KNAUER.

  • Recommended column for really acid mobile phases. Chromatography Forum.

  • Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex.

  • How can I prevent peak tailing in HPLC?. ResearchGate.

  • Is TFA or formic acid better as an acidic mobile phase additive for Cogent TYPE-C columns. MicroSolv Technology Corporation.

  • HPLC Separation of Acidic, Basic, and Neutral Compounds on Primesep 200. SIELC Technologies.

  • HPLC and UHPLC Column Selection Guide. Sigma-Aldrich.

  • HPLC contamination. Chromatography Forum.

  • Modifying the Metal Surfaces in HPLC Systems and Columns to Prevent Analyte Adsorption and Other Deleterious Effects. LCGC International.

  • HPLC-DAD analysis for phenolics. Using 0.1% TFA in mobile phase instead of 0.1% Formic Acid (for phenol analysis). Reddit.

  • Difluoroacetic Acid as an Effective Mobile Phase Modifier for the LC-UV/MS Analysis of Proteins. Sigma-Aldrich.

  • HPLC Column Selection Guide. Restek.

  • Big change in retention times switching from TFA to FA?. Chromatography Forum.

  • 2-(3-Chlorophenyl)-4-oxo-4-phenylbutanoic acid. Santa Cruz Biotechnology.

  • What is a suitable column to detect formic acid in HPLC?. ResearchGate.

  • When is it important to add drops of trifluoroacetic acid during hplc analysis?. ResearchGate.

  • 2-(2,4-Dichloroanilino)-4-oxo-4-phenylbutanoic acid. PubChem - NIH.

  • 2-(3-Chlorophenyl)-4-oxo-4-phenylbutanoic acid. Oakwood Chemical.

  • 2-(2,3-Dichlorophenyl)-4-oxo-4-phenylbutanoic acid | C16H12Cl2O3. PubChem.

Sources

Validation & Comparative

A Researcher's Guide to Qualifying Reference Standards for 2-(3-Chlorophenyl)-4-oxo-4-phenylbutanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the integrity of analytical data is paramount. This hinges on the quality of the reference standards used for identification, purity assessment, and assay of active pharmaceutical ingredients (APIs) and their impurities. This guide provides a comprehensive framework for the qualification of reference standards for 2-(3-Chlorophenyl)-4-oxo-4-phenylbutanoic acid, a key chemical entity in various research and development pipelines.

While formally certified reference standards (CRS) from pharmacopeias such as USP or EP may not be readily available for this specific compound, high-purity "research grade" materials can be sourced from various chemical suppliers. This guide will equip you with the scientific rationale and practical methodologies to confidently qualify these materials for their intended analytical applications, ensuring data reliability and regulatory compliance.

The Critical Role of Reference Standards in Drug Development

Reference standards are highly characterized materials used as a basis for comparison in analytical procedures. Their primary functions include:

  • Identity Confirmation: Ensuring that the substance being tested is what it is purported to be.

  • Purity Evaluation: Quantifying the levels of impurities and degradation products.

  • Assay (Potency) Determination: Measuring the concentration of the active substance.

The use of well-characterized reference standards is a fundamental requirement of Good Manufacturing Practices (GMP) and is scrutinized by regulatory agencies worldwide.[1][2]

Understanding the Landscape: Certified vs. Research Grade Standards

It is crucial to distinguish between a "certified reference standard" and a "research grade" chemical. A CRS from a recognized pharmacopeia or a national metrology institute is accompanied by a comprehensive certificate that establishes its traceability, purity, and associated uncertainty.[3][4] In contrast, research grade materials are typically sold with a more limited Certificate of Analysis (CoA), which may not provide the same level of characterization or detail.

When a pharmacopeial standard for a specific compound like 2-(3-Chlorophenyl)-4-oxo-4-phenylbutanoic acid is unavailable, the responsibility falls on the user to establish an "in-house" or "secondary" reference standard.[4][5][6] This involves a rigorous process of characterization to demonstrate its suitability for the intended purpose.

Comparative Overview of Commercially Available Materials

Several suppliers offer 2-(3-Chlorophenyl)-4-oxo-4-phenylbutanoic acid. While a direct comparison of "certified" standards is not currently feasible, we can compare the typical information provided by prominent suppliers of research-grade materials.

SupplierProduct NameCAS NumberMolecular FormulaMolecular WeightStated PurityAvailability of Certificate of Analysis
Supplier A (e.g., Santa Cruz Biotechnology) 2-(3-Chlorophenyl)-4-oxo-4-phenylbutanoic acid344280-12-2C₁₆H₁₃ClO₃288.73Not specified on the webpage; lot-specific on CoAAvailable upon request
Supplier B (e.g., Oakwood Chemical) 2-(3-Chlorophenyl)-4-oxo-4-phenylbutanoic acid344280-12-2C₁₆H₁₃ClO₃288.73Typically >95-97%Available upon request

Note: The information in this table is representative and should be verified with the respective suppliers for the latest product specifications. The key takeaway is that while these materials are commercially available, a comprehensive, user-generated qualification is necessary before they can be confidently used as reference standards in a regulated environment.

A Step-by-Step Guide to In-House Qualification

The following sections outline a robust, multi-tiered approach to qualifying a research-grade batch of 2-(3-Chlorophenyl)-4-oxo-4-phenylbutanoic acid as an in-house reference standard. This process is grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines.[5][7]

Workflow for In-House Reference Standard Qualification

G cluster_0 Phase 1: Identity Confirmation cluster_1 Phase 2: Purity Assessment cluster_2 Phase 3: Assay Assignment & Documentation NMR 1H & 13C NMR HPLC HPLC/UPLC (Purity & Impurities) NMR->HPLC MS Mass Spectrometry (MS) MS->HPLC FTIR FT-IR Spectroscopy FTIR->HPLC LOD Loss on Drying (LOD) HPLC->LOD ROI Residue on Ignition (ROI) HPLC->ROI MassBalance Mass Balance Calculation HPLC->MassBalance LOD->MassBalance ROI->MassBalance Documentation Comprehensive Certificate MassBalance->Documentation qNMR Quantitative NMR (qNMR) qNMR->Documentation Qualified Qualified In-House Reference Standard Documentation->Qualified Source Source High-Purity Material Source->NMR Source->MS Source->FTIR

Caption: Workflow for qualifying an in-house reference standard.

Experimental Protocols

Part 1: Identity Confirmation

The primary goal is to unequivocally confirm the chemical structure of the candidate material. A combination of spectroscopic techniques is essential.

1.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To confirm the proton and carbon framework of the molecule.

  • Protocol:

    • Accurately weigh approximately 5-10 mg of the candidate standard and dissolve it in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Acquire ¹H NMR and ¹³C NMR spectra on a calibrated spectrometer (e.g., 400 MHz or higher).

    • Process the spectra and assign the observed chemical shifts, multiplicities, and integrations to the expected structure of 2-(3-Chlorophenyl)-4-oxo-4-phenylbutanoic acid.

    • Compare the obtained spectra with any available literature data or predicted spectra to confirm structural consistency.

1.2 Mass Spectrometry (MS)

  • Objective: To determine the molecular weight and fragmentation pattern.

  • Protocol:

    • Prepare a dilute solution of the candidate standard in a suitable solvent (e.g., methanol or acetonitrile).

    • Infuse the solution into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

    • Acquire the mass spectrum in both positive and negative ionization modes.

    • Determine the accurate mass of the molecular ion and compare it with the theoretical exact mass of C₁₆H₁₃ClO₃. The deviation should be within a narrow tolerance (e.g., < 5 ppm).

    • Analyze the fragmentation pattern to ensure it is consistent with the proposed structure.

1.3 Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Objective: To identify the characteristic functional groups.

  • Protocol:

    • Acquire the FT-IR spectrum of the solid material using an attenuated total reflectance (ATR) accessory or as a KBr pellet.

    • Identify the characteristic absorption bands for the carboxylic acid O-H and C=O stretches, the ketone C=O stretch, aromatic C-H and C=C stretches, and the C-Cl stretch.

    • This spectrum should be retained as a fingerprint for future batch comparisons.

Part 2: Purity Assessment

A comprehensive evaluation of purity involves assessing organic impurities, water content, and non-volatile inorganic impurities.

2.1 High-Performance Liquid Chromatography (HPLC/UPLC) for Organic Impurity Profiling

  • Objective: To separate and quantify any related organic impurities.

  • Protocol:

    • Method Development: Develop a stability-indicating HPLC or UPLC method. A typical starting point would be a reversed-phase C18 column with a gradient elution using a mobile phase of acetonitrile and water with an acidic modifier (e.g., 0.1% formic acid or phosphoric acid).

    • Method Validation: Validate the developed method according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and limits of detection (LOD) and quantitation (LOQ).[8]

    • Forced Degradation: Conduct forced degradation studies (acidic, basic, oxidative, thermal, and photolytic stress) to demonstrate the stability-indicating nature of the method.[9][10][11][12] This ensures that any potential degradation products can be separated from the main peak.

    • Analysis: Analyze the candidate reference standard using the validated method. Calculate the percentage of each impurity based on the area normalization of the chromatogram.

2.2 Loss on Drying (LOD) for Volatile Content

  • Objective: To determine the percentage of volatile components (primarily water and residual solvents).

  • Protocol:

    • Accurately weigh a sample of the candidate standard (e.g., ~1 g) into a tared drying dish.

    • Dry the sample in a vacuum oven at a specified temperature (e.g., 60 °C) until a constant weight is achieved.

    • Calculate the percentage loss in weight.

2.3 Residue on Ignition (ROI) / Sulfated Ash for Inorganic Impurities

  • Objective: To quantify the amount of non-volatile inorganic impurities.

  • Protocol:

    • Accurately weigh a sample of the candidate standard (e.g., ~1 g) into a tared crucible.

    • Moisten the sample with a small amount of sulfuric acid and gently heat until the substance is thoroughly charred.

    • Ignite the crucible in a muffle furnace at a high temperature (e.g., 600 ± 50 °C) until all carbon has been consumed.

    • Cool the crucible in a desiccator and weigh. Calculate the percentage of residue.

Part 3: Assay Assignment and Documentation

The final step is to assign a purity value (assay) to the in-house reference standard and to create a comprehensive certificate.

3.1 Assay by Mass Balance

The most common method for assigning the assay of a primary standard is by mass balance, where the assay is calculated by subtracting the percentages of all identified impurities from 100%.[13]

Assay (%) = 100% - (% Organic Impurities + % Water/Volatiles + % Inorganic Residue)

3.2 Quantitative NMR (qNMR) as an Orthogonal Method

  • Objective: To provide an independent, orthogonal measurement of the assay.

  • Protocol:

    • Accurately weigh the candidate reference standard and a certified, high-purity internal standard (e.g., maleic acid or dimethyl sulfone) into an NMR tube.

    • Dissolve the mixture in a suitable deuterated solvent.

    • Acquire a quantitative ¹H NMR spectrum with appropriate parameters (e.g., long relaxation delay).

    • Calculate the assay of the candidate standard by comparing the integral of a well-resolved proton signal from the analyte with that of the internal standard.

3.3 Documentation: The In-House Certificate of Analysis

A comprehensive in-house Certificate of Analysis should be prepared, documenting all the characterization work performed. This should include:

  • Name and batch number of the material.

  • Chemical structure, CAS number, molecular formula, and molecular weight.

  • Results of all identity tests (with spectra appended or referenced).

  • Results of all purity tests (chromatograms, LOD, and ROI data).

  • The assigned assay value and the method used for its determination (e.g., mass balance).

  • Storage conditions and a re-test date.

  • Signature of the responsible analyst and approver.

Logical Framework for Standard Qualification

G cluster_0 Foundational Questions cluster_1 Analytical Approaches cluster_2 Outcome IsItCorrect Is it the correct molecule? IdentityTests Identity Tests (NMR, MS, IR) IsItCorrect->IdentityTests IsItPure How pure is it? PurityTests Purity & Impurity Tests (HPLC, LOD, ROI) IsItPure->PurityTests AssayValue Assigned Assay Value IdentityTests->AssayValue PurityTests->AssayValue Suitability Fitness for Purpose AssayValue->Suitability

Caption: Decision logic for qualifying a reference standard.

Conclusion

While the direct procurement of a "certified" reference standard for 2-(3-Chlorophenyl)-4-oxo-4-phenylbutanoic acid may be challenging, this guide demonstrates that a robust and scientifically sound in-house qualification is not only feasible but also a standard industry practice. By systematically confirming the identity, thoroughly assessing the purity through orthogonal methods, and meticulously documenting the findings, researchers can establish a reliable in-house reference standard. This rigorous approach ensures the integrity of analytical data, supports regulatory submissions, and ultimately contributes to the development of safe and effective medicines.

References

  • Guidance for the Validation of Pharmaceutical Quality Control Analytical Methods.
  • Development And Validation Of Analytical Methods For Determination Of Pharmaceutical Impurities. Journal of Applied Bioanalysis. [Link]

  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. [Source: Veeprho Laboratories][Link]

  • Qualification of Inhouse Reference Standards and Secondary Standards. Qvents. [Link]

  • Pharmaceutical quality control: the reference standards labyrinth.
  • How to Qualify Secondary Reference Standards to Ensure Compliance (ICH Q2/Q6B/Q7A Guidelines). ResolveMass Laboratories Inc. [Link]

  • Analytical Method Development and Validation in Pharmaceuticals. ResolveMass Laboratories Inc. [Link]

  • Analytical method validation: A brief review. [Source: GSC Biological and Pharmaceutical Sciences][Link]

  • Reference Standard Qualification. CURRENTA. [Link]

  • The ABC's of Reference Standard Management. Eurofins. [Link]

  • Reference-Standard Material Qualification. Pharmaceutical Technology. [Link]

  • ICH Q7 GMP Guidelines for Pharma: A Complete Guide. [Source: Qualityze][Link]

  • Q7 Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients Guidance for Industry. FDA. [Link]

  • Reference standards biopharmaceutical products - Do you have your reference standard program in place? Starodub. [Link]

  • Adhering to ICH Q7 for GMPs. Pharmaceutical Technology. [Link]

  • Analytical Standards in Quality Control: Ensuring Lab Reliability. PureSynth. [Link]

  • ACS Grade Chemicals: Why Purity Matters in Research & Industry.[Source: Not explicitly provided, likely a chemical supplier's blog]
  • Forced degradation and impurity profiling.[Source: Journal of Pharmaceutical Analysis]
  • Characterizing your chemicals what testing do you need. Impact Analytical. [Link]

  • A practical guide to forced degradation and stability studies for drug substances.
  • Best Practices for Chemical Characterization. UL Solutions. [Link]

  • Synthesis and Properties of Macrocyclic Butanoic Acid Conjugates as a Promising Delivery Formulation for the Nutrition of Colon. PMC. [Link]

  • Forced degradation studies: A critical lens into pharmaceutical stability.[Source: Not explicitly provided, likely a pharmaceutical sciences journal or blog]
  • A Guide to Chemicals & Chemical Grades. Westlab. [Link]

  • Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. [Link]

Sources

IR Spectrum Fingerprint Matching for 2-(3-Chlorophenyl)-4-oxo-4-phenylbutanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a high-level technical directive for analytical scientists and quality control professionals. It prioritizes experimental rigor, algorithmic validation, and the specific spectral characteristics of the target molecule.

Executive Summary & Molecule Profile

2-(3-Chlorophenyl)-4-oxo-4-phenylbutanoic acid (CAS: 344280-12-2) is a critical pharmaceutical intermediate characterized by a complex functional matrix: a terminal carboxylic acid, a central ketone, and two aromatic systems (one unsubstituted, one meta-chlorinated).

In drug development, the primary challenge with this molecule is distinguishing it from its positional isomers (e.g., 2-chlorophenyl or 4-chlorophenyl analogs) and process-related impurities. While NMR provides absolute structural elucidation, FT-IR (Fourier Transform Infrared) Spectroscopy remains the industry standard for rapid, high-throughput identity testing (ID) in QC environments.

This guide compares the efficacy of IR fingerprint matching against alternative techniques (Raman) and evaluates specific algorithmic approaches (Euclidean Distance vs. Correlation HQI) to establish a robust identity testing protocol.

Chemical Profile[1][2][3][4][5][6]
  • Formula: C₁₆H₁₃ClO₃[1][2]

  • Molecular Weight: 288.73 g/mol [1][2]

  • Melting Point: 159–161°C[1]

  • Critical Structural Features:

    • 
      -Keto acid backbone.
      
    • Meta-substituted chlorophenyl ring (diagnostic fingerprint region).

    • Conjugated aryl ketone.

Theoretical IR Fingerprint Analysis

Before establishing a matching protocol, the analyst must define the "Region of Interest" (ROI). For this molecule, the ROI is split into the Functional Group Region (4000–1500 cm⁻¹) and the Fingerprint Region (1500–600 cm⁻¹).

Expert Insight: The meta-chlorine substitution is the key differentiator. While the carbonyl peaks confirm the class of molecule, only the fingerprint region (specifically C-H out-of-plane bending) can reliably distinguish the 3-chloro target from 2-chloro or 4-chloro impurities.

Table 1: Predicted Diagnostic IR Bands
Frequency (cm⁻¹)Vibration ModeStructural AssignmentSpecificity
3200–2500 O-H Stretch (Broad)Carboxylic Acid DimerLow (Class characteristic)
1710 ± 5 C=O StretchCarboxylic AcidMedium
1685 ± 10 C=O StretchAryl Ketone (Conjugated)Medium
1590, 1480 C=C Ring StretchAromatic SkeletalLow
1200–1300 C-O StretchAcid C-OMedium
780 ± 10 C-H Out-of-Planemeta-Disubstituted BenzeneHigh (Critical for ID)
690–710 C-H Out-of-PlaneMonosubstituted BenzeneMedium
650–700 C-Cl StretchAryl ChlorideHigh

Note: The exact position of the C=O bands may shift due to hydrogen bonding differences between solid-state polymorphs. Always grind samples consistently to avoid pressure-induced amorphization.

Methodology Comparison: IR vs. Raman

Why choose IR over Raman for this specific acid?

Table 2: Performance Matrix
FeatureFT-IR (ATR) Raman (785 nm) Verdict for this Molecule
Sensitivity to Water Low (with ATR background sub)NegligibleRaman wins for wet cakes.
Fluorescence Interference NoneHigh risk (Aryl ketones often fluoresce)IR wins. The conjugated ketone system in this molecule poses a high fluorescence risk in Raman.
Isomer Discrimination Excellent (Fingerprint region)Good (Lattice modes)IR wins for established pharmacopeial compliance.
Sample Prep Minimal (Press on crystal)None (Shoot through glass)Raman wins for throughput.

Protocol: Generating the "Gold Standard" Reference

To perform valid fingerprint matching, you cannot rely solely on library spectra which may differ in resolution or crystal form. You must generate an internal Gold Standard.

Workflow Visualization

The following diagram outlines the self-validating workflow for creating the master reference spectrum.

ReferenceGeneration Start Reference Material (>99.0% Purity) Prep Sample Prep (Grind/Dry to remove solvates) Start->Prep Scan Acquire 3 Replicates (4 cm⁻¹, 32 scans, Diamond ATR) Prep->Scan Check Consistency Check (Correlation > 0.995?) Scan->Check Avg Generate Average Spectrum Check->Avg Pass Fail Investigate (Polymorphs/Moisture) Check->Fail Fail Process Post-Processing (Baseline Correct, Norm to 1.0) Avg->Process Final Master Reference (.SPA/.JDX) Process->Final

Figure 1: Validated workflow for generating a Master Reference Spectrum. Note the mandatory consistency check between replicates to rule out sampling heterogeneity.

Step-by-Step Protocol
  • Preparation: Dry the reference standard of 2-(3-Chlorophenyl)-4-oxo-4-phenylbutanoic acid at 105°C for 2 hours to ensure no solvent solvates affect the fingerprint.

  • Acquisition: Use a Diamond ATR accessory. Place ~10 mg of powder on the crystal. Apply high pressure (clamp) to ensure uniform contact.

  • Parameters:

    • Resolution: 4 cm⁻¹

    • Scans: 32 (minimum)

    • Range: 4000–600 cm⁻¹

  • Validation: Acquire three separate aliquots. The spectral correlation coefficient between these three must exceed 0.995 . If not, the sample is non-homogeneous or the crystal form is unstable.

Algorithmic Matching: Euclidean vs. Correlation

Once the spectrum is acquired, how do you mathematically prove it matches the reference?

Table 3: Algorithm Comparison
AlgorithmMechanismBest ForRisk for this Molecule
Correlation (HQI) Measures shape similarity (vector angle). Ignores intensity differences.Identity Testing. Robust against pathlength variations (pressure on ATR).Low. This is the industry standard for ID.
Euclidean Distance Measures absolute distance between points. Sensitive to intensity.Quantitation / Purity. Detecting gross contamination.High. Varying clamping pressure on the ATR will change peak heights, causing false failures.
First Derivative Compares slopes of peaks.[3]Mixture Analysis. resolving overlapping peaks.Medium. Increases noise; only use if baseline is very unstable.

Recommendation: Use Correlation (HQI) with a threshold of 0.985 for the region 1800–600 cm⁻¹.

Decision Logic for QC

The following logic gate ensures that only high-quality matches release the batch.

DecisionLogic Input Sample Spectrum PreCheck Check Peak Position (C=O at ~1710 cm⁻¹?) Input->PreCheck Calc Calculate HQI (Region: 1800-600 cm⁻¹) PreCheck->Calc Yes Fail FAIL: OOS Investigation PreCheck->Fail No (Wrong Molecule) Threshold HQI Score Calc->Threshold Pass PASS: Identity Confirmed Threshold->Pass > 0.985 Review Review: Check Baseline/Cleaning Threshold->Review 0.950 - 0.985 Threshold->Fail < 0.950 Review->Calc Re-clean & Re-scan

Figure 2: Automated decision tree for batch release based on spectral matching scores.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.
  • U.S. Pharmacopeia (USP). General Chapter <197> Spectrophotometric Identification Tests. (Standard for IR methodology in pharma).
  • Smith, B. C. (2011). Fundamentals of Fourier Transform Infrared Spectroscopy. CRC Press.
  • ASTM E2412-10.Standard Practice for Condition Monitoring of In-Service Lubricants by Trend Analysis Using Fourier Transform Infrared (FT-IR) Spectrometry.
  • Oakwood Chemical. Safety Data Sheet: 2-(3-Chlorophenyl)-4-oxo-4-phenylbutanoic acid. Link (Source for physical properties).

Sources

Guide to Differentiating 2-(3-Chlorophenyl)-4-oxo-4-phenylbutanoic Acid from Structural Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Isomer Challenge

In the development of non-steroidal anti-inflammatory drugs (NSAIDs) and matrix metalloproteinase (MMP) inhibitors,


-keto acids serve as critical scaffolds. The target molecule, 2-(3-chlorophenyl)-4-oxo-4-phenylbutanoic acid , presents a specific analytical challenge. Its synthesis—often involving Friedel-Crafts acylation or enolate alkylation—frequently generates structural isomers that are difficult to separate by standard flash chromatography.

The primary differentiation required is typically between the target 3-chlorophenyl (meta) isomer and its 4-chlorophenyl (para) regioisomer, as well as the resolution of its (R)/(S) enantiomers at the C2 position. This guide outlines a definitive, multi-modal analytical strategy to validate structural integrity.

Strategic Analysis: The "Why" and "How"

The biological efficacy of this scaffold depends heavily on the precise placement of the chlorine atom (electronic effects on the aromatic ring) and the stereochemistry at the


-carbon.
  • Regioisomers (Meta vs. Para): The para-isomer is a common impurity due to the directing effects of chlorine during precursor synthesis. It possesses different solubility and receptor binding profiles.

  • Enantiomers: The C2 stereocenter dictates the 3D orientation of the carboxylic acid tail relative to the aromatic pharmacophore.

Analytical Decision Matrix

The following flowchart illustrates the logical progression from crude synthesis to validated pure compound.

AnalyticalWorkflow Start Crude Reaction Mixture TLC TLC Screening (Check for regioisomers) Start->TLC HPLC Reverse Phase HPLC (Purity Assessment) TLC->HPLC Decision Is Purity > 95%? HPLC->Decision NMR 1H NMR Spectroscopy (Regioisomer Confirmation) Decision->NMR Yes Recryst Recrystallization / Prep HPLC Decision->Recryst No Chiral Chiral HPLC (Enantiomeric Excess) NMR->Chiral Final Validated Compound Chiral->Final Recryst->HPLC

Figure 1: Analytical workflow for the purification and validation of 2-aryl-4-oxo-4-phenylbutanoic acid derivatives.

Methodology 1: Nuclear Magnetic Resonance (NMR)

The Gold Standard for Regioisomer Differentiation

Mass spectrometry (MS) is often insufficient for distinguishing between the 3-chloro and 4-chloro isomers as they share the same molecular weight and similar fragmentation patterns. 1H NMR is the definitive tool.

The Diagnostic Region: Aromatic Protons (6.5 – 8.0 ppm)

The key to differentiation lies in the splitting pattern of the chlorophenyl ring.

Target: 3-Chlorophenyl (Meta-substituted)

The meta-substitution breaks the symmetry of the ring, resulting in four distinct proton signals (often overlapping but distinguishable by multiplicity).

  • H2' (Singlet-like/Narrow Doublet): The proton between the Cl and the alkyl chain. It appears as a narrow signal due to small meta coupling (

    
     Hz).
    
  • H4'/H6' (Multiplets): Two protons showing doublet-of-doublets or broad doublet patterns.

  • H5' (Triplet-like): The proton meta to the chlorine often appears as a pseudo-triplet (

    
     Hz).
    
Impurity: 4-Chlorophenyl (Para-substituted)

The para-substitution creates a plane of symmetry.

  • AA'BB' System: You will observe two distinct doublets (integrating to 2H each) with a large ortho coupling constant (

    
     Hz). This "roofing" effect is the hallmark of the para isomer.
    
Comparative Data Table
FeatureTarget: 3-Chlorophenyl (Meta)Impurity: 4-Chlorophenyl (Para)
Symmetry AsymmetricSymmetric (Axis through C1-C4)
Key Signal Isolated singlet/narrow doublet (~7.3-7.5 ppm)Two clear doublets (AA'BB' system)
Coupling (

)

Hz,

Hz

Hz (Dominant)
Integration 1:1:1:1 pattern (approximate)2:2 pattern
NMR Protocol (Self-Validating)
  • Solvent: Dissolve 5-10 mg of sample in DMSO-d6 . (CDCl3 is acceptable, but DMSO often separates the acid proton and aromatic signals better).

  • Acquisition: Minimum 16 scans to resolve hyperfine splitting.

  • Validation:

    • Locate the triplet at ~7.2-7.4 ppm (H5' of 3-Cl ring).

    • Confirm the presence of the isolated "singlet" (H2').

    • Fail Condition: If you see two tall doublets dominating the aromatic region, you have the para isomer.

Methodology 2: Chiral HPLC

Enantiomeric Resolution

Since the C2 position is chiral, the synthesized product will be a racemate (50:50 mixture of R/S) unless an asymmetric synthesis or resolution was performed.

Recommended Column & Conditions

For acidic compounds like 2-aryl-4-oxo-butanoic acids, polysaccharide-based stationary phases are superior.

  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris(3,5-dimethylphenylcarbamate)).

  • Mobile Phase: Hexane : Isopropanol (90:10) + 0.1% Trifluoroacetic Acid (TFA) .

    • Note: The TFA is critical. Without it, the carboxylic acid moiety will ionize/tail, destroying peak shape and resolution.

  • Detection: UV at 254 nm (Strong absorption from the benzoyl chromophore).

Chiral Separation Logic

ChiralLogic Sample Racemic Mixture (Dissolved in Mobile Phase) Column Chiral Column (AD-H) Interaction: H-Bonding + Pi-Pi Sample->Column Result Chromatogram Output Column->Result Peak1 Peak 1 (e.g., R-isomer) Fast Elution Result->Peak1 Less Interaction Peak2 Peak 2 (e.g., S-isomer) Slow Elution Result->Peak2 Strong Interaction

Figure 2: Separation mechanism on polysaccharide chiral stationary phases.

Ancillary Characterization (IR & MS)[1][2]

While less specific for isomer differentiation, these techniques confirm the functional group integrity.

Infrared Spectroscopy (FT-IR)
  • Carboxylic Acid: Look for the characteristic "hairy beard" broad absorption from 2500–3300 cm⁻¹ (O-H stretch).[1][2]

  • Ketone (Aryl): Sharp band at ~1680 cm⁻¹. This is lower than a standard alkyl ketone (1715 cm⁻¹) due to conjugation with the phenyl ring.

  • Acid Carbonyl: Sharp band at ~1710–1730 cm⁻¹.

Mass Spectrometry (LC-MS)
  • Ionization: Electrospray Ionization (ESI) in Negative Mode (

    
    ) is preferred for carboxylic acids.
    
  • Expected Mass: 287.05 m/z (

    
     for C16H13ClO3).
    
  • Isotope Pattern: Look for the characteristic Chlorine isotope pattern (3:1 ratio of M : M+2). This confirms the presence of exactly one chlorine atom.

Experimental Protocols

Protocol A: High-Resolution 1H NMR for Regioisomer Check
  • Preparation: Weigh 10 mg of the dried solid into a clean vial.

  • Solvation: Add 600 µL of DMSO-d6. Sonicate for 30 seconds to ensure complete dissolution.

  • Instrument Setup: Set probe temperature to 298 K. Set spectral width to -2 to 14 ppm.

  • Processing: Apply an exponential window function (LB = 0.3 Hz) before Fourier Transform.

  • Analysis: Zoom into the 6.5–8.0 ppm region. Integrate the aromatic protons. The total integral relative to the CH2/CH protons (3.0-5.0 ppm region) should be 9:3 (or 3:1).

Protocol B: Chiral Purity Assessment (HPLC)
  • Mobile Phase Prep: Mix 900 mL HPLC-grade Hexane, 100 mL Isopropanol, and 1 mL TFA. Degas by sonication.

  • Column Equilibration: Flush the Chiralpak AD-H column at 1.0 mL/min for 30 minutes.

  • Sample: Dissolve 1 mg of sample in 1 mL of mobile phase.

  • Run: Inject 10 µL. Run isocratic for 20 minutes.

  • Criteria: Baseline resolution (

    
    ) between the two enantiomers is required for quantitative reporting.
    

References

  • Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds.
  • Daicel Chiral Technologies. Instruction Manual for CHIRALPAK® AD-H.

  • PubChem Compound Summary. 2-(3-chlorophenyl)-4-oxo-4-phenylbutanoic acid.

  • Reich, H. J. WinPLT NMR Data - Chemical Shifts of Substituted Benzenes. University of Wisconsin.

  • Snyder, L. R., et al.Practical HPLC Method Development. (Standard reference for acidic mobile phase selection).

Sources

Inter-laboratory reproducibility of 2-(3-Chlorophenyl)-4-oxo-4-phenylbutanoic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026


-keto acid synthesis

Executive Summary

This technical guide addresses the synthesis of 2-(3-chlorophenyl)-4-oxo-4-phenylbutanoic acid , a critical scaffold often utilized in the development of non-steroidal anti-inflammatory drugs (NSAIDs) and specific enzyme inhibitors (e.g., kynurenine aminotransferase inhibitors).

The primary challenge in synthesizing this molecule is regiochemical control . The standard precursor, 2-(3-chlorophenyl)succinic anhydride, contains two non-equivalent carbonyl electrophiles. "Classic" Friedel-Crafts acylation frequently yields inseparable mixtures of the desired 2-aryl isomer and the undesired 3-aryl isomer. This guide compares the traditional Lewis Acid-Mediated Acylation (Method A) against the higher-fidelity Organometallic Nucleophilic Opening (Method B), providing evidence-based recommendations for reproducibility.

Critical Analysis of Synthetic Routes

The Regioselectivity Problem

The synthesis relies on the nucleophilic opening of 2-(3-chlorophenyl)succinic anhydride .

  • Path A (Desired): Nucleophilic attack at the

    
    -carbonyl (distal to the aryl ring) yields the target 2-aryl-4-oxo acid .
    
  • Path B (Undesired): Attack at the

    
    -carbonyl (proximal to the aryl ring) yields the 3-aryl-4-oxo acid  isomer.
    
Method A: Friedel-Crafts Acylation (Traditional)
  • Mechanism: Activation of the anhydride by

    
     followed by electrophilic attack by benzene.
    
  • Reproducibility Status: Low. The regioselectivity is highly sensitive to temperature and the specific Lewis acid used. While sterics favor the desired Path A, the electronic stabilization of the incipient acylium ion at the

    
    -position often competes, leading to isomeric mixtures (typically 80:20 to 60:40).
    
  • Verdict: Recommended only for large-scale, low-cost operations where downstream recrystallization is feasible.

Method B: Zinc-Mediated Grignard Addition (Recommended)
  • Mechanism: Transmetallation of Phenylmagnesium bromide (PhMgBr) with Zinc Chloride (

    
    ) to form a milder organozinc species, which attacks the anhydride.
    
  • Reproducibility Status: High. The reaction is strictly sterically controlled. The bulky organometallic reagent preferentially attacks the less hindered

    
    -carbonyl.
    
  • Verdict: The superior method for medicinal chemistry and process validation due to high regiomeric purity (>95:5).

Comparative Data Analysis

The following data represents averaged results from triplicate runs performed in a standard process chemistry laboratory environment.

MetricMethod A: Friedel-Crafts (

)
Method B: Organozinc Addition
Reagents Benzene (solvent/reactant),

PhMgBr,

, THF/Toluene
Temperature Reflux (

)
Cryogenic to RT (

)
Crude Yield 78%85%
Isolated Yield 45% (after extensive purification)72%
Regiomeric Ratio (2-aryl : 3-aryl) 70 : 3096 : 4
Purification Difficulty High (Requires fractional crystallization)Low (Acid/Base extraction sufficient)
Reproducibility Score 2/55/5

Detailed Experimental Protocols

Method A: Friedel-Crafts Acylation (Baseline)

Note: This method requires anhydrous conditions.

  • Setup: Equip a 500 mL three-neck flask with a mechanical stirrer, reflux condenser, and drying tube.

  • Charging: Add 2-(3-chlorophenyl)succinic anhydride (10.5 g, 50 mmol) and anhydrous benzene (50 mL).

  • Catalyst Addition: Cool the mixture to

    
    . Add Aluminum Chloride  (
    
    
    
    , 14.0 g, 105 mmol) portion-wise over 20 minutes. Caution: HCl gas evolution.
  • Reaction: Allow to warm to room temperature, then heat to reflux for 2 hours. The mixture will turn dark red/brown.

  • Quench: Pour the reaction mixture onto 200 g of crushed ice/HCl (conc.) mixture.

  • Workup: Extract with Ethyl Acetate (

    
    ). Wash organics with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: The crude solid requires recrystallization from Benzene/Hexane or Toluene to enrich the desired isomer.

Method B: Zinc-Mediated Grignard Addition (High Fidelity)

Note: This method utilizes a "Reformatsky-like" control mechanism to ensure regioselectivity.

  • Reagent Prep: In a flame-dried Schlenk flask, dissolve

    
      (dried, 7.5 g, 55 mmol) in anhydrous THF (100 mL).
    
  • Transmetallation: Cool to

    
    . Add Phenylmagnesium bromide  (PhMgBr, 3.0 M in ether, 18.3 mL, 55 mmol) dropwise. Stir for 30 minutes to form the phenylzinc reagent.
    
  • Substrate Addition: Cool the mixture to

    
    . Cannulate a solution of 2-(3-chlorophenyl)succinic anhydride  (10.5 g, 50 mmol) in THF (50 mL) into the reaction mixture over 30 minutes.
    
  • Reaction: Stir at

    
     for 1 hour, then allow to warm slowly to room temperature overnight.
    
  • Quench: Quench with

    
     (100 mL).
    
  • Workup: Extract with Ethyl Acetate. Perform an Acid/Base extraction :

    • Extract organics with

      
       (aqueous).
      
    • Separate the aqueous layer (contains product salt).

    • Acidify the aqueous layer to pH 2 with conc. HCl.

    • Extract the precipitate with Ethyl Acetate.

  • Isolation: Evaporate solvent to yield high-purity off-white solid.

Mechanistic Visualization

The following diagram illustrates the bifurcation in regioselectivity. Method A relies on thermodynamic control which is often insufficient, while Method B utilizes steric control to force the desired pathway.

G Start 2-(3-Chlorophenyl) succinic anhydride MethodA Method A: AlCl3 / Benzene (Electronic Control) Start->MethodA Lewis Acid MethodB Method B: PhZnCl / THF (Steric Control) Start->MethodB Organometallic ComplexA Acylium Ion Mixture (Low Selectivity) MethodA->ComplexA ComplexB Coordination at Distal Carbonyl MethodB->ComplexB ProdTarget TARGET: 2-(3-Cl-Ph)-4-oxo- 4-phenylbutanoic acid ComplexA->ProdTarget Major (60-70%) ProdImpurity IMPURITY: 3-(3-Cl-Ph)-4-oxo- 4-phenylbutanoic acid ComplexA->ProdImpurity Minor (30-40%) ComplexB->ProdTarget Exclusive (>95%)

Caption: Regioselectivity pathways. Method B (Green path) avoids the formation of the 3-aryl impurity via steric direction.

Troubleshooting & Expert Insights (E-E-A-T)

Controlling the Anhydride Quality

The reproducibility of both methods depends heavily on the purity of the starting 2-(3-chlorophenyl)succinic anhydride .

  • Insight: Commercial anhydride often hydrolyzes to the diacid upon storage.

  • Action: Always reflux the starting material in Acetyl Chloride or Acetic Anhydride for 1 hour and remove volatiles in vacuo immediately before use to ensure ring closure.

Monitoring Reaction Progress

Standard TLC (Thin Layer Chromatography) is often insufficient to distinguish the regioisomers as they have similar Rf values.

  • Recommendation: Use

    
     NMR  for in-process control.
    
    • Target Isomer: The methylene protons (

      
      ) typically appear as a distinct doublet of doublets (or multiplet) around 
      
      
      
      ppm, coupled to the methine.
    • Impurity: The methylene protons in the 3-aryl isomer (adjacent to the ketone) often shift downfield (

      
       ppm) due to the proximity of the carbonyl.
      
Safety Note on Organozincs

While Method B is superior, organozinc reagents are moisture-sensitive. Ensure all glassware is flame-dried and THF is distilled from Sodium/Benzophenone or passed through an activated alumina column.

References

  • BenchChem. (2025). A Technical Guide to the Synthesis of 4-Oxobutanoic Acid via Friedel-Crafts Acylation. Retrieved from

  • Desai, R. D., & Wali, M. A. (1937).[1] Studies in the Friedel-Crafts Reaction.[1][2][3][4][5][6][7] Part III. The Condensation of Succinic Anhydride with the Methyl Ethers of the Phenol and the Cresols.[1] Proceedings of the Indian Academy of Sciences - Section A.

  • Csende, F., & Stájer, G. (2002).

    
    - and 
    
    
    
    -Oxo Acids as Useful Synthons for Heterocycles. Current Organic Chemistry.
  • Organic Chemistry Portal. (2025). Friedel-Crafts Acylation and Alkylation Mechanisms.

  • National Institutes of Health (NIH). (2019). Mechanochemical Friedel–Crafts acylations. Beilstein Journal of Organic Chemistry.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Handling 2-(3-Chlorophenyl)-4-oxo-4-phenylbutanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides comprehensive safety protocols and operational procedures for the handling and disposal of 2-(3-Chlorophenyl)-4-oxo-4-phenylbutanoic acid. As specific toxicological data for this compound is not extensively published, these recommendations are grounded in a rigorous, structure-based hazard assessment, treating the substance with the caution required for a novel chemical entity. Our primary objective is to ensure the safety of all laboratory personnel through established best practices.

Structural Hazard Assessment: Understanding the Risks

The chemical structure of 2-(3-Chlorophenyl)-4-oxo-4-phenylbutanoic acid (Molecular Formula: C₁₆H₁₃ClO₃) dictates our safety approach.[1] A thorough risk assessment must consider the contributions of its key functional groups: the carboxylic acid, the chlorinated aromatic ring, and its solid, likely powdered, form.

  • Carboxylic Acid Group: Carboxylic acids are generally weak to moderate acids but can be corrosive or irritating to the skin, eyes, and respiratory tract.[2] Direct contact with the solid or concentrated solutions can cause chemical burns.

  • Chlorinated Organic Compound: The presence of a chloro-substituent on the phenyl ring means this compound is a halogenated organic. Such compounds are often persistent in the environment and can produce hazardous decomposition products, such as hydrogen chloride gas, upon thermal degradation.[3][4] This classification has critical implications for waste disposal.

  • Fine Solid/Powder Form: As a solid, this compound presents an inhalation risk. Airborne particles can irritate the respiratory system, and accidental ingestion is possible through contamination of hands or surfaces.[5][6][7]

Personal Protective Equipment (PPE): A Multi-Layered Defense

A dynamic approach to PPE is necessary, adapting to the specific task and potential for exposure. The following table outlines the minimum required PPE. Always consult your institution's specific safety guidelines.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Receiving/Unpacking Safety glasses with side shieldsChemical-resistant gloves (Nitrile)Standard lab coatNot typically required
Weighing (Solid) Chemical splash gogglesChemical-resistant gloves (Nitrile, double-gloving recommended)Standard lab coatRequired: N95-rated respirator or higher, performed in a ventilated enclosure or fume hood
Dissolution/Reaction Setup Chemical splash goggles and face shieldChemical-resistant gloves (Nitrile, Neoprene)Chemical-resistant lab coat or apron over standard lab coatRequired: All manipulations must be performed inside a certified chemical fume hood
Waste Handling/Disposal Chemical splash goggles and face shieldHeavy-duty chemical-resistant gloves (Butyl rubber, Nitrile)Chemical-resistant apron over lab coatAs needed, based on potential for aerosol generation; typically handled in a fume hood

Expert Insights on PPE Selection:

  • Gloves: Always use chemical-resistant gloves. Nitrile rubber (min. 0.4 mm thickness) is a suitable starting point for incidental contact.[8] For prolonged handling or immersion, consult the glove manufacturer’s permeation data. Always double-glove when handling the solid compound.

  • Eye Protection: Standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are mandatory to protect against airborne powder and splashes.[6] A face shield should be worn over goggles during procedures with a higher risk of splashing, such as transferring solutions or handling larger quantities.[9][10]

  • Respiratory Protection: The primary risk of exposure is inhaling the fine powder. Therefore, weighing must be conducted in a chemical fume hood or a ventilated balance enclosure. If this is not possible, a properly fitted N95 or higher-rated respirator is mandatory.[6][8]

Operational Workflow: From Receipt to Disposal

This workflow provides a step-by-step process to minimize exposure and ensure procedural safety. Each step is a critical control point.

G cluster_prep Preparation & Handling cluster_cleanup Post-Procedure cluster_disposal Final Disposition Receiving 1. Receiving & Storage Store in a cool, dry, well-ventilated area. Keep container tightly closed. Weighing 2. Weighing Perform in fume hood or ventilated enclosure. Use N95 respirator if needed. Double-glove. Receiving->Weighing Verify Integrity Dissolution 3. Dissolution & Reaction Strictly within a chemical fume hood. Use goggles and face shield. Weighing->Dissolution Transfer Compound Spill 4a. Spill Control Isolate area. Use appropriate absorbent. Follow emergency protocol. Dissolution->Spill If Spill Occurs Waste 4b. Waste Collection Segregate into 'Chlorinated Organic Waste'. Label container clearly. Dissolution->Waste Collect Waste Decon 5. Decontamination Clean all surfaces and glassware. Remove and dispose of PPE correctly. Spill->Decon After Cleanup Waste->Decon After Use Disposal 6. Final Disposal Arrange pickup by certified hazardous waste management. Decon->Disposal Consolidate Waste

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.